molecular formula C35H39F3N8O3 B15605276 Nms-P715

Nms-P715

Número de catálogo: B15605276
Peso molecular: 676.7 g/mol
Clave InChI: JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nms-P715 is a useful research compound. Its molecular formula is C35H39F3N8O3 and its molecular weight is 676.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOAJUGFHDCBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39F3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NMS-P715: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] In cancer cells, which frequently exhibit aneuploidy and a heightened reliance on the SAC for survival, this compound induces a cascade of events beginning with the abrogation of the SAC. This leads to a premature exit from mitosis, severe chromosome missegregation, and the formation of aneuploid progeny. Ultimately, this mitotic catastrophe culminates in cancer cell death, highlighting the therapeutic potential of this compound in oncology. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for key assays.

Core Mechanism of Action: Targeting the Guardian of Mitosis

This compound exerts its anti-cancer effects by targeting MPS1, a dual-specificity serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint. The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2][3][4]

This compound is an ATP-competitive inhibitor of MPS1, binding to the kinase's ATP pocket and preventing the phosphorylation of its downstream substrates.[5] This inhibition effectively disables the SAC, leading to a state known as "SAC override."

The Domino Effect of MPS1 Inhibition

The inhibition of MPS1 by this compound initiates a chain reaction within the cancer cell:

  • Spindle Assembly Checkpoint Override: By inhibiting MPS1, this compound prevents the recruitment and activation of other key SAC proteins at the kinetochores. This dismantles the checkpoint signaling cascade that would normally halt mitosis in the presence of unattached chromosomes.[1][2][3][4]

  • Accelerated Mitotic Exit: With the SAC disabled, cancer cells are no longer able to arrest in mitosis to correct chromosome attachment errors. This results in a significantly shortened mitotic duration and a premature entry into anaphase.

  • Chromosome Missegregation and Aneuploidy: The rushed and uncontrolled exit from mitosis leads to massive chromosome missegregation, where daughter cells receive an incorrect number of chromosomes—a condition known as aneuploidy.[6]

  • Mitotic Catastrophe and Cell Death: The profound genomic instability caused by widespread aneuploidy triggers a form of programmed cell death known as mitotic catastrophe. This ultimately leads to the selective elimination of cancer cells, which are often more vulnerable to mitotic errors than normal cells.[7]

Signaling Pathways Modulated by this compound

The primary signaling pathway disrupted by this compound is the Spindle Assembly Checkpoint pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

NMS-P715_Mechanism_of_Action This compound Mechanism of Action in Cancer Cells cluster_normal Normal SAC Signaling NMS_P715 This compound MPS1 MPS1 Kinase NMS_P715->MPS1 Inhibits SAC_Proteins SAC Proteins (e.g., MAD2, BUB1, BUBR1) MPS1->SAC_Proteins Phosphorylates & Activates MCC Mitotic Checkpoint Complex (MCC) Kinetochore Unattached Kinetochore Kinetochore->MPS1 Recruits & Activates SAC_Proteins->MCC Forms APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Initiates Aneuploidy Aneuploidy Chromosome_Missegregation Chromosome Missegregation Mitotic_Catastrophe Mitotic Catastrophe & Cell Death Aneuploidy->Mitotic_Catastrophe Chromosome_Missegregation->Aneuploidy

References

The Cellular Target of NMS-P715: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P715 is a potent and selective small-molecule inhibitor that has garnered significant interest within the oncology research community. This document provides a comprehensive technical overview of the primary cellular target of this compound, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for research and drug development applications.

The Primary Cellular Target: MPS1 Kinase

The principal cellular target of this compound is the Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2][3][4][5] MPS1 is a dual-specificity serine/threonine kinase that plays a crucial role in the Spindle Assembly Checkpoint (SAC), a critical regulatory mechanism that ensures proper chromosome segregation during mitosis.[1][2][3][6] Aberrant expression of MPS1 has been observed in a variety of human tumors, making it an attractive target for cancer therapy.[1][2][3]

This compound acts as an ATP-competitive inhibitor of MPS1.[1][7][8] This mode of action involves this compound binding to the ATP-binding pocket of the MPS1 catalytic domain, thereby preventing the phosphorylation of its downstream substrates.[1][7] The inhibition of MPS1 by this compound disrupts the SAC, leading to a cascade of events that ultimately result in cancer cell death.[1][2][3]

Quantitative Data: Kinase Selectivity and Cellular Potency

This compound exhibits high selectivity for MPS1 over other kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
MPS1 (TTK) 182 [9]
CK2> 5,000
MELK> 5,000
NEK6> 5,000
Panel of 59 other kinases> 5,000[4]

Table 2: Cellular Activity of this compound

AssayCell LineEC50 / IC50 (nM)Effect
SAC OverrideU2OS65[9]Abrogation of mitotic arrest
Cell ProliferationHCT116Varies (μM range)[9]Inhibition of cell growth
Cell ProliferationA2780Varies (μM range)[4]Inhibition of cell growth
Cell ProliferationPanel of 127 cancer cell lines192 - 10,000[4]Broad anti-proliferative activity

Signaling Pathway and Mechanism of Action

The inhibition of MPS1 by this compound directly impacts the Spindle Assembly Checkpoint signaling pathway. A simplified representation of this pathway and the point of intervention by this compound is depicted below.

cluster_kinetochore Unattached Kinetochore MPS1 MPS1 (Active) MAD1 MAD1 MPS1->MAD1 Recruitment & Activation MAD2 MAD2 MPS1->MAD2 Recruitment & Activation BUB1 BUB1 MPS1->BUB1 Recruitment & Activation BUB3 BUB3 MPS1->BUB3 Recruitment & Activation MCC Mitotic Checkpoint Complex (MCC) MAD1->MCC Formation MAD2->MCC Formation BUB1->MCC Formation BUB3->MCC Formation APCC APC/C-Cdc20 (Inactive) MCC->APCC Inhibition Securin Securin APCC->Securin Ubiquitination (Blocked) Separase Separase (Inactive) Securin->Separase Inhibition Cohesin Cohesin Separase->Cohesin Cleavage (Blocked) Anaphase Anaphase Cohesin->Anaphase Sister Chromatid Separation (Blocked) NMSP715 This compound NMSP715->MPS1 Inhibition cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer, Enzyme, Substrate Mix Combine Reagents & Inhibitor Reagents->Mix Inhibitor Serial Dilution of This compound Inhibitor->Mix Initiate Add Radiolabeled ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Terminate Add Stop Solution Incubate->Terminate Capture Spot on Membrane & Wash Terminate->Capture Quantify Scintillation Counting Capture->Quantify Analyze Calculate IC50 Quantify->Analyze

References

NMS-P715: A Selective MPS1 Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Aberrant expression and activity of MPS1 have been implicated in the progression of various human cancers, making it an attractive target for therapeutic intervention. NMS-P715 is a potent and selective, orally bioavailable, small-molecule inhibitor of MPS1 kinase.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MPS1 kinase.[1][6] By binding to the ATP-binding pocket of MPS1, this compound blocks its catalytic activity, leading to the abrogation of the Spindle Assembly Checkpoint. This disruption of the SAC results in an accelerated and premature exit from mitosis, leading to chromosomal misalignment and severe aneuploidy.[1][4] Ultimately, this mitotic catastrophe induces cell death, particularly in rapidly dividing cancer cells that are often more dependent on a functional SAC for survival.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
MPS1182[6][7]
CK2>10,000
MELK>10,000
NEK6>10,000
Panel of 59 other kinases>5,000

Table 2: Cellular Activity of this compound

Cell LineAssayIC50 (nM)Effect
A2780 (Ovarian)Proliferation53[1][8]Inhibition of cell proliferation, induction of aneuploidy and apoptosis
HCT116 (Colon)Proliferation-Induction of aneuploidy[3]
U2OS (Osteosarcoma)Mitotic Exit-~3-fold reduction in mitotic length
Panel of 127 cancer cell linesProliferation192 - 10,000Broad anti-proliferative activity

Table 3: In Vivo Antitumor Efficacy of this compound

Xenograft ModelDosing RegimenTumor Growth Inhibition
A2780 (Ovarian)90 mg/kg, oral, dailyPotent tumor growth inhibition[1]
A375 (Melanoma)100 mg/kg, oral, daily for 13 daysSignificant tumor growth inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MPS1 Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against MPS1 kinase.

Materials:

  • Recombinant full-length human MPS1 kinase

  • Peptide substrate (e.g., a generic substrate like myelin basic protein or a specific substrate)

  • ³²P-ATP or unlabeled ATP and a phosphospecific antibody

  • This compound

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM EDTA)

  • 96-well plates

  • Scintillation counter or Western blot apparatus

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant MPS1 kinase, and the peptide substrate in each well of a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid or by boiling in SDS-PAGE sample buffer).

  • For radiolabeled ATP: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For unlabeled ATP: Analyze the reaction products by SDS-PAGE and Western blotting using a phosphospecific antibody against the substrate.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., A2780)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the log of the this compound concentration.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., A2780)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) in a suitable buffer (with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired dose and schedule. Administer the vehicle to the control group.

  • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting for biomarker modulation).

  • Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

Visualizations

Signaling Pathway and Mechanism of Action

MPS1_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition by this compound Unattached\nKinetochores Unattached Kinetochores MPS1 MPS1 Unattached\nKinetochores->MPS1 Activates Spindle Assembly\nCheckpoint (SAC)\nActivation Spindle Assembly Checkpoint (SAC) Activation MPS1->Spindle Assembly\nCheckpoint (SAC)\nActivation Phosphorylates & Activates Inactive MPS1 Inactive MPS1 Anaphase-Promoting\nComplex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly\nCheckpoint (SAC)\nActivation->Anaphase-Promoting\nComplex/Cyclosome (APC/C) Inhibits Anaphase Anaphase Anaphase-Promoting\nComplex/Cyclosome (APC/C)->Anaphase Triggers Premature\nAnaphase Premature Anaphase Anaphase-Promoting\nComplex/Cyclosome (APC/C)->Premature\nAnaphase Leads to This compound This compound This compound->MPS1 Inhibits (ATP-competitive) SAC\nInactivation SAC Inactivation Inactive MPS1->SAC\nInactivation Leads to SAC\nInactivation->Anaphase-Promoting\nComplex/Cyclosome (APC/C) Relieves Inhibition Aneuploidy &\nCell Death Aneuploidy & Cell Death Premature\nAnaphase->Aneuploidy &\nCell Death Results in NMS_P715_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay Determine IC50\n(MPS1 Kinase) Determine IC50 (MPS1 Kinase) Biochemical Assay->Determine IC50\n(MPS1 Kinase) Cell-Based Assays Cell-Based Assays Cell Viability\n(e.g., MTT) Cell Viability (e.g., MTT) Cell-Based Assays->Cell Viability\n(e.g., MTT) Mechanism of Action\n(e.g., Western Blot, IF) Mechanism of Action (e.g., Western Blot, IF) Cell-Based Assays->Mechanism of Action\n(e.g., Western Blot, IF) Xenograft Model\nEstablishment Xenograft Model Establishment Determine IC50\n(MPS1 Kinase)->Xenograft Model\nEstablishment Informs Dosing Cell Viability\n(e.g., MTT)->Xenograft Model\nEstablishment Informs Dosing This compound Treatment This compound Treatment Xenograft Model\nEstablishment->this compound Treatment Tumor Growth\nMeasurement Tumor Growth Measurement This compound Treatment->Tumor Growth\nMeasurement Toxicity Assessment Toxicity Assessment This compound Treatment->Toxicity Assessment Efficacy & Biomarker\nAnalysis Efficacy & Biomarker Analysis Tumor Growth\nMeasurement->Efficacy & Biomarker\nAnalysis Toxicity Assessment->Efficacy & Biomarker\nAnalysis

References

An In-depth Technical Guide on the Biological Function of NMS-P715 in Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC) in mitosis.[1][2][3] This document provides a comprehensive technical overview of the biological function of this compound, focusing on its mechanism of action in disrupting the mitotic checkpoint, the resulting cellular consequences, and its potential as a therapeutic agent in oncology. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough understanding of its preclinical profile.

Introduction: The Spindle Assembly Checkpoint and the Role of MPS1

The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3] It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, until all chromosomes are correctly attached to the mitotic spindle.[3] Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a central role in the SAC.[2][3] It is localized at the kinetochores of unattached chromosomes and is instrumental in recruiting other essential SAC proteins, such as MAD1 and MAD2, to generate the "wait anaphase" signal.[3] Many cancer cells exhibit aneuploidy and are highly dependent on a functional SAC for their survival, making MPS1 an attractive target for anti-cancer therapy.[1][4]

This compound: A Selective Inhibitor of MPS1 Kinase

This compound is an orally bioavailable, ATP-competitive small-molecule inhibitor of MPS1 kinase.[1][2] Its chemical structure is N-(2,6-diethylphenyl)-1-methyl-8-({4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)phenyl}amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide.[5] Structural studies have confirmed its binding to the ATP-binding pocket of the MPS1 catalytic domain.[5]

Mechanism of Action: Abrogation of the Spindle Assembly Checkpoint

The primary biological function of this compound is the inhibition of MPS1 kinase activity, which leads to the abrogation of the Spindle Assembly Checkpoint.[1][3] This disruption of the SAC initiates a cascade of events that ultimately result in mitotic catastrophe and cell death, particularly in cancer cells.

Delocalization of Kinetochore Proteins

Inhibition of MPS1 by this compound prevents the recruitment and localization of key SAC components to the kinetochores.[3] Studies have shown a significant reduction in the kinetochore signals of MAD1, MAD2, BUB1, and BUB3 upon treatment with this compound.[3]

Premature Activation of the APC/C

The delocalization of SAC proteins from the kinetochore leads to the premature activation of the APC/C.[3] Activated APC/C, in conjunction with its co-activator Cdc20, targets key mitotic proteins, including Cyclin B1 and Securin, for proteasomal degradation.[3]

Accelerated Mitotic Exit and Chromosomal Missegregation

The degradation of Cyclin B1 and Securin triggers an accelerated exit from mitosis, even in the presence of misaligned chromosomes.[1][6] This premature anaphase onset results in severe chromosome segregation errors, leading to a state of massive aneuploidy.[1][3][5]

Induction of Mitotic Catastrophe and Apoptosis

The profound genomic instability caused by widespread aneuploidy triggers a cellular response known as mitotic catastrophe, an oncosuppressive mechanism that eliminates cells with mitotic errors.[7] This ultimately leads to the induction of apoptosis and inhibition of cell proliferation.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

NMS_P715_Signaling_Pathway cluster_Mitosis Mitosis MPS1 MPS1 Kinase SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates APC_C Anaphase Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits MitoticExit Controlled Mitotic Exit APC_C->MitoticExit Promotes Aneuploidy Aneuploidy CellDeath Apoptosis / Mitotic Catastrophe Aneuploidy->CellDeath Leads to NMS_P715 This compound NMS_P715->MPS1 Inhibits

Caption: Signaling pathway of this compound in mitosis.

Experimental_Workflow cluster_Workflow Experimental Workflow for this compound Characterization InVitro In Vitro Assays KinaseAssay Kinase Inhibition (IC50) InVitro->KinaseAssay CellBased Cell-Based Assays Proliferation Proliferation Assay CellBased->Proliferation FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) CellBased->FlowCytometry Immunofluorescence Immunofluorescence (Kinetochore Proteins) CellBased->Immunofluorescence WesternBlot Western Blot (SAC Proteins) CellBased->WesternBlot LiveCellImaging Live-Cell Imaging (Mitotic Timing) CellBased->LiveCellImaging InVivo In Vivo Models Xenograft Xenograft Tumor Models InVivo->Xenograft

Caption: Experimental workflow for this compound characterization.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Parameter Value Cell Line / System Reference
MPS1 Kinase Inhibition IC503 nMEnzymatic Assay[2]
Mitotic Exit Acceleration IC5053 nMCellular Assay[2]
Histone H3 Ser10 Dephosphorylation EC5053 nMU2OS Cells[5]

Table 1: In Vitro and Cellular Potency of this compound.

Cell Line Treatment Effect Observation Reference
HCT1161 µmol/L this compound (24h)Increased AneuploidyDramatic shift in chromosome number distribution[5]
U2OS1 µmol/L this compoundReduced Mitotic LengthAverage mitosis duration significantly shortened[5]
HeLa1 µmol/L this compoundKinetochore Protein DelocalizationNear complete delocalization of MAD1, MAD2, BUB1, BUB3[3]
A2780This compoundIncreased >4N DNA ContentAccumulation of cells with aneuploid DNA content[5]
HCT1161 µmol/L this compoundApoptosis InductionSignificant increase in apoptotic cell population[5]

Table 2: Cellular Effects of this compound Treatment.

Detailed Experimental Protocols

Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against MPS1 kinase.

  • Method: A radiometric filter binding assay using purified recombinant MPS1 kinase.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, purified MPS1 kinase, a specific substrate (e.g., myelin basic protein), and [γ-33P]ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Method: A colorimetric assay using a tetrazolium salt (e.g., MTT or WST-1).

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

    • Add the tetrazolium salt reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Flow Cytometry for Cell Cycle Analysis
  • Objective: To analyze the effect of this compound on cell cycle distribution.

  • Method: Propidium iodide (PI) staining of DNA.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Kinetochore Protein Localization
  • Objective: To visualize the effect of this compound on the localization of SAC proteins at the kinetochore.

  • Method: Confocal microscopy.

  • Procedure:

    • Grow cells on coverslips and treat with this compound, often in combination with a proteasome inhibitor (e.g., MG132) and a microtubule-depolymerizing agent (e.g., nocodazole) to arrest cells in mitosis.

    • Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with primary antibodies against a kinetochore marker (e.g., CREST) and the SAC protein of interest (e.g., MAD2).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount the coverslips on slides with a mounting medium containing DAPI to stain the DNA.

    • Acquire images using a confocal microscope and quantify the fluorescence intensity of the SAC protein at the kinetochores.

Conclusion

This compound is a well-characterized inhibitor of MPS1 kinase that effectively abrogates the Spindle Assembly Checkpoint. Its mechanism of action, leading to accelerated and erroneous mitosis, massive aneuploidy, and subsequent cell death, provides a strong rationale for its development as a therapeutic agent for the treatment of cancer. The selective vulnerability of aneuploid cancer cells to SAC inhibition makes this compound a promising candidate for targeted cancer therapy. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and drug development efforts in this area.

References

An In-Depth Technical Guide to the Nms-P715 Induced Mitotic Catastrophe Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nms-P715, a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. By targeting a key regulator of the spindle assembly checkpoint (SAC), this compound induces a cascade of events culminating in mitotic catastrophe and subsequent cell death, a pathway with significant therapeutic potential in oncology. This document details the core signaling pathway, presents quantitative data on the compound's efficacy, outlines the experimental protocols for its study, and provides visual representations of the key mechanisms.

Core Mechanism: Abrogation of the Spindle Assembly Checkpoint

This compound is an ATP-competitive inhibitor of MPS1 kinase, a critical component of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, the SAC is constitutively active and essential for their survival.

By inhibiting MPS1, this compound effectively disables the SAC. This leads to a premature exit from mitosis, even in the presence of unattached or improperly attached chromosomes. The consequence of this accelerated and erroneous mitosis is severe chromosomal mis-segregation and the formation of aneuploid daughter cells. This genomic chaos triggers a cellular response known as mitotic catastrophe, which ultimately leads to cell death.

The this compound Induced Mitotic Catastrophe Signaling Pathway

The signaling cascade initiated by this compound can be summarized as follows:

  • Inhibition of MPS1 Kinase: this compound binds to the ATP-binding pocket of MPS1, preventing its kinase activity.

  • Destabilization of the Mitotic Checkpoint Complex (MCC): Active MPS1 is required for the localization of other SAC proteins, such as Mad2, to the kinetochores and the subsequent formation of the MCC. Inhibition of MPS1 leads to the delocalization of these components and the disassembly of the MCC.

  • Premature Activation of the Anaphase-Promoting Complex/Cyclosome (APC/C): The MCC normally inhibits the APC/C, an E3 ubiquitin ligase. With the MCC destabilized, the APC/C becomes prematurely active.

  • Degradation of Securin and Cyclin B: The active APC/C targets Securin and Cyclin B for proteasomal degradation. The degradation of Securin allows for the activation of Separase, which cleaves the cohesin rings holding sister chromatids together. The degradation of Cyclin B leads to a decline in Cyclin-Dependent Kinase 1 (CDK1) activity, promoting mitotic exit.

  • Aberrant Mitotic Exit and Chromosomal Missegregation: The premature separation of sister chromatids and exit from mitosis, without proper chromosome alignment, results in massive aneuploidy in the resulting daughter cells.

  • Induction of Mitotic Catastrophe and Cell Death: The severe genomic damage and cellular stress caused by aneuploidy trigger mitotic catastrophe, a form of cell death characterized by multinucleation and micronucleation. This ultimately leads to the activation of apoptotic pathways and cell demise.

Data Presentation

This compound Kinase Inhibitory Activity and Cellular Potency

This compound is a highly potent and selective inhibitor of MPS1 kinase. Its inhibitory activity has been characterized both in biochemical assays and in cellular contexts.

Parameter Value Assay Conditions Reference
MPS1 IC50 182 nMBiochemical kinase assay[1][2]
SAC Override EC50 65 nMNocodazole-arrested U2OS cells[1]

Table 1: Biochemical and cellular potency of this compound.

Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines

This compound exhibits broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[2]

Cell Line Cancer Type IC50 (µM) Reference
786-0Renal Cancer0.917[1]
A-375Melanoma0.796[1]
HCT116Colon Cancer~1[1]
A2780Ovarian CancerNot explicitly stated, but sensitive[2][3]
U2OSOsteosarcomaNot explicitly stated, but sensitive[2]
PDAC cellsPancreatic CancerSensitive[4]

Table 2: Anti-proliferative IC50 values of this compound in various cancer cell lines after 72 hours of incubation.

This compound Induced Aneuploidy

A hallmark of this compound's mechanism of action is the induction of massive aneuploidy.

Cell Line Treatment Observation Reference
HCT1161 µM this compound for 24 hoursSignificant deviation from the normal chromosomal number[3][5]
A27801 µM this compoundInduction of aneuploidy[2][3]

Table 3: Effect of this compound on the chromosomal number in cancer cells.

Mandatory Visualizations

Nms_P715_Pathway This compound Induced Mitotic Catastrophe Pathway cluster_drug_target Drug Action cluster_sac Spindle Assembly Checkpoint (SAC) cluster_mitosis Mitotic Progression cluster_cell_fate Cell Fate This compound This compound MPS1 Kinase MPS1 Kinase This compound->MPS1 Kinase Inhibits Kinetochore Localization of SAC Proteins Kinetochore Localization of SAC Proteins MPS1 Kinase->Kinetochore Localization of SAC Proteins Required for Mitotic Checkpoint Complex (MCC) Formation Mitotic Checkpoint Complex (MCC) Formation Kinetochore Localization of SAC Proteins->Mitotic Checkpoint Complex (MCC) Formation Promotes APC/C Anaphase-Promoting Complex/Cyclosome (APC/C) Mitotic Checkpoint Complex (MCC) Formation->APC/C Inhibits Securin & Cyclin B Degradation Securin & Cyclin B Degradation APC/C->Securin & Cyclin B Degradation Promotes Premature Mitotic Exit Premature Mitotic Exit Securin & Cyclin B Degradation->Premature Mitotic Exit Chromosomal Missegregation Chromosomal Missegregation Premature Mitotic Exit->Chromosomal Missegregation Aneuploidy Aneuploidy Chromosomal Missegregation->Aneuploidy Mitotic Catastrophe Mitotic Catastrophe Aneuploidy->Mitotic Catastrophe Cell Death (Apoptosis) Cell Death (Apoptosis) Mitotic Catastrophe->Cell Death (Apoptosis)

Caption: Signaling pathway of this compound induced mitotic catastrophe.

Experimental_Workflow General Experimental Workflow for Studying this compound cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Proliferation Assay Cell Proliferation Assay This compound Treatment->Cell Proliferation Assay Measure IC50 Cell Cycle Analysis Cell Cycle Analysis This compound Treatment->Cell Cycle Analysis Assess cell cycle arrest Mitotic Spread Analysis Mitotic Spread Analysis This compound Treatment->Mitotic Spread Analysis Quantify aneuploidy Immunofluorescence Immunofluorescence This compound Treatment->Immunofluorescence Visualize kinetochore proteins Western Blotting Western Blotting This compound Treatment->Western Blotting Analyze protein expression Xenograft Model Xenograft Model This compound Administration This compound Administration Xenograft Model->this compound Administration Tumor Growth Inhibition Tumor Growth Inhibition This compound Administration->Tumor Growth Inhibition Measure tumor volume

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A2780)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Protocol:

  • Seed cells in 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Mitotic Spread Analysis

Objective: To visualize and quantify the chromosomes of this compound-treated cells to assess aneuploidy.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Colcemid solution (10 µg/mL)

  • Hypotonic solution (0.075 M KCl)

  • Carnoy's fixative (3:1 methanol:glacial acetic acid), freshly prepared and chilled

  • Microscope slides

  • Giemsa stain

  • Microscope with imaging system

Protocol:

  • Treat cells with 1 µM this compound for 24 hours.

  • Add Colcemid to a final concentration of 0.1 µg/mL and incubate for an additional 2-4 hours to arrest cells in metaphase.

  • Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.

  • Resuspend the cell pellet in 5 mL of pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes.

  • Centrifuge at 200 x g for 5 minutes and discard the supernatant.

  • Gently resuspend the pellet in 5 mL of ice-cold Carnoy's fixative.

  • Incubate at room temperature for 20 minutes.

  • Repeat the fixation step two more times.

  • Resuspend the final cell pellet in a small volume of fixative.

  • Drop the cell suspension onto clean, cold, humid microscope slides from a height of about 30 cm.

  • Allow the slides to air dry.

  • Stain the slides with Giemsa stain for 10-15 minutes.

  • Rinse with water and air dry.

  • Observe the metaphase spreads under a microscope and count the number of chromosomes in at least 50 cells per condition.

Immunofluorescence for Kinetochore Proteins

Objective: To visualize the localization of kinetochore proteins in this compound-treated cells.

Materials:

  • Cancer cell lines grown on coverslips

  • This compound

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.5% in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibodies (e.g., anti-Mad2, anti-CENP-E)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells with this compound at the desired concentration and for the desired time.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS.

  • Mount the coverslips on microscope slides using antifade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired duration.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

This in-depth guide provides a solid foundation for understanding and investigating the this compound induced mitotic catastrophe pathway. The provided data, protocols, and diagrams should serve as a valuable resource for researchers in the field of oncology and drug development.

References

Nms-P715: A Technical Guide to its Role in Spindle Assembly Checkpoint Override

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Nms-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. It details the mechanism by which this compound induces a spindle assembly checkpoint (SAC) override, leading to mitotic catastrophe and cell death, particularly in cancer cells. This guide consolidates key quantitative data, experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: Targeting the Spindle Assembly Checkpoint in Cancer Therapy

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle.[1][3] MPS1 kinase is a central component of the SAC, playing a crucial role in signaling the presence of unattached kinetochores and inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[1][2]

Many cancer cells exhibit aneuploidy and are highly dependent on a functional SAC to survive.[1][4] This dependency presents a therapeutic window. Inhibiting key SAC proteins like MPS1 can selectively induce catastrophic errors in chromosome segregation in cancer cells, leading to their demise.[1][2][4] this compound is a potent and selective, ATP-competitive small molecule inhibitor of MPS1 kinase, developed as a potential anti-cancer therapeutic.[1][3][5] This guide explores its specific role in overriding the SAC.

Mechanism of Action: this compound-Mediated SAC Override

This compound functions by directly inhibiting the kinase activity of MPS1.[1][3] This inhibition sets off a cascade of events that dismantle the SAC, forcing the cell into a premature and error-prone anaphase.

The primary consequences of MPS1 inhibition by this compound include:

  • Destabilization of the Mitotic Checkpoint Complex (MCC): MPS1 is essential for the assembly and stability of the MCC, which is the direct inhibitor of the APC/C activator, Cdc20. This compound treatment leads to the disruption of the MCC, evidenced by the loss of interaction between Cdc20 and other key checkpoint proteins like MAD2 and BUB3.[1]

  • Premature Anaphase Entry: With the MCC destabilized, the APC/C is no longer inhibited. This leads to the ubiquitination and subsequent degradation of key mitotic components, Cyclin B1 and Securin, triggering a rapid and uncontrolled entry into anaphase.[1] This results in a significantly shortened mitosis.[1][3]

  • Chromosome Missegregation and Aneuploidy: The override of the SAC occurs even in the presence of improperly attached chromosomes. This leads to massive chromosome missegregation, resulting in severe aneuploidy in the daughter cells.[1][2]

  • Cell Death: The extensive genomic instability caused by widespread aneuploidy ultimately triggers apoptotic pathways and leads to cell death.[1][2]

Signaling Pathway of this compound Action

NmsP715_Pathway cluster_0 Normal Spindle Assembly Checkpoint (SAC) Signaling cluster_1 SAC Override by this compound UnattachedKinetochores Unattached Kinetochores MPS1_active Active MPS1 Kinase UnattachedKinetochores->MPS1_active activates MCC Mitotic Checkpoint Complex (MCC) (MAD2, BUBR1, BUB3, Cdc20) MPS1_active->MCC promotes assembly MPS1_inactive Inactive MPS1 Kinase APCC APC/C-Cdc20 MCC->APCC inhibits Anaphase Anaphase Progression APCC->Anaphase promotes MitoticArrest Mitotic Arrest NmsP715 This compound NmsP715->MPS1_active inhibits MCC_destabilized Destabilized MCC MPS1_inactive->MCC_destabilized fails to maintain APCC_active Active APC/C-Cdc20 MCC_destabilized->APCC_active fails to inhibit PrematureAnaphase Premature Anaphase (Chromosome Missegregation) APCC_active->PrematureAnaphase induces Aneuploidy Aneuploidy PrematureAnaphase->Aneuploidy leads to CellDeath Cell Death Aneuploidy->CellDeath triggers

Caption: Signaling pathway of this compound-induced SAC override.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Potency and Cellular Effects of this compound
ParameterValueCell Line / SystemReference
MPS1 Kinase Inhibition (IC₅₀) 182 nMBiochemical Assay[6]
Mitotic Exit (IC₅₀) 53 nMCellular Assay[3]
Effect on Mitotic Length ShortenedU2OS Cells[1]
Chromosomal Distribution (24h treatment) Massive AneuploidyHCT116 Cells[1]
Oral Bioavailability 37%Mice[1]
Table 2: Effect of this compound on Mitotic Progression in Nocodazole-Arrested Cells
TreatmentMitotic Arrest DurationCell LineReference
Nocodazole alone ~19 hoursHeLa[7]
Nocodazole + this compound (1.5 µM) No mitotic arrestHeLa[7]
Taxol alone ~19 hoursHeLa[7]
Taxol + this compound (1.5 µM) No mitotic arrestHeLa[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the function of this compound.

Cell Culture and Treatment
  • Cell Lines: HeLa (cervical carcinoma), U2OS (osteosarcoma), and HCT116 (colon carcinoma) cells are commonly used.[1]

  • Culture Media: Cells are cultured in appropriate media (e.g., E-MEM for HeLa, DMEM for U2OS, McCoy's for HCT116) supplemented with fetal bovine serum, penicillin, and streptomycin.[1]

  • This compound Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are treated with the desired final concentration (e.g., 1 µmol/L) for specified time periods (e.g., 24 hours).[1]

Co-immunoprecipitation for MCC Integrity

This protocol is used to assess the effect of this compound on the protein-protein interactions within the Mitotic Checkpoint Complex.[1]

  • Cell Arrest: HeLa cells are arrested in mitosis using a microtubule-depolymerizing agent like nocodazole.

  • Treatment: Mitotic-arrested cells are treated with this compound or DMSO (as a control) for 1 hour in the presence of a proteasome inhibitor (e.g., MG132) to prevent protein degradation.

  • Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an antibody targeting a core MCC component, such as Cdc20, coupled to protein A/G beads.

  • Washing: The beads are washed to remove non-specific binding proteins.

  • Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against other MCC components (e.g., MAD2, BUBR1, BUB3) to detect interactions.[1]

Time-Lapse Microscopy for Mitotic Timing

This method allows for the direct observation and quantification of the duration of mitosis.[1]

  • Cell Seeding: U2OS cells, often expressing a fluorescently tagged protein to visualize chromatin or microtubules (e.g., H2B-mCherry or YFP-α-tubulin), are seeded in a glass-bottom dish.

  • Treatment: Cells are treated with this compound or DMSO.

  • Imaging: The dish is placed in a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

  • Data Acquisition: Images are captured at regular intervals (e.g., every 6 minutes) for an extended period (e.g., 48-72 hours).

  • Analysis: The time from mitotic entry (cell rounding, chromosome condensation) to anaphase onset (sister chromatid separation) is measured for individual cells to determine the mitotic length.[1]

Experimental Workflow Visualization

Experimental_Workflow cluster_Cellular_Assays Cellular & Phenotypic Assays cluster_Biochemical_Assays Biochemical & Mechanistic Assays CellCulture 1. Cell Culture (e.g., HeLa, U2OS) DrugTreatment 2. Treatment (this compound vs. DMSO) CellCulture->DrugTreatment TimeLapse 3a. Time-Lapse Microscopy DrugTreatment->TimeLapse FlowCytometry 3b. Flow Cytometry (DNA Content) DrugTreatment->FlowCytometry ChromosomeSpread 3c. Mitotic Chromosome Spread DrugTreatment->ChromosomeSpread MitoticTiming 4a. Analyze Mitotic Length TimeLapse->MitoticTiming AneuploidyAnalysis 4b. Quantify Aneuploidy FlowCytometry->AneuploidyAnalysis KaryotypeAnalysis 4c. Analyze Chromosome Number ChromosomeSpread->KaryotypeAnalysis MitoticArrest 1. Induce Mitotic Arrest (e.g., Nocodazole) DrugTreatment2 2. Treatment (this compound vs. DMSO) MitoticArrest->DrugTreatment2 CoIP 3. Co-Immunoprecipitation (Target: Cdc20) DrugTreatment2->CoIP WesternBlot 4. Western Blot (Probe: MAD2, BUBR1) CoIP->WesternBlot MCC_Integrity 5. Assess MCC Integrity WesternBlot->MCC_Integrity

Caption: Workflow for characterizing this compound's effects.

Logical Framework: From MPS1 Inhibition to Cell Death

The anti-cancer activity of this compound is a direct consequence of its ability to override the spindle assembly checkpoint. The logical progression from molecular target inhibition to the desired therapeutic outcome is outlined below.

Logical_Framework Target Target: MPS1 Kinase (Key SAC Regulator) Inhibition Action: this compound inhibits MPS1 Target->Inhibition is inhibited by Mechanism Mechanism: SAC Override Inhibition->Mechanism leads to Consequence1 Cellular Consequence: Premature Mitotic Exit Mechanism->Consequence1 results in Consequence2 Genomic Consequence: Massive Aneuploidy Consequence1->Consequence2 causes Outcome Therapeutic Outcome: Tumor Cell Death & Growth Inhibition Consequence2->Outcome triggers

Caption: Logical flow from target inhibition to therapeutic effect.

Conclusion

This compound represents a targeted approach to cancer therapy by exploiting the reliance of tumor cells on the spindle assembly checkpoint. Its mechanism of action, centered on the inhibition of MPS1 kinase, leads to a potent and selective override of this crucial mitotic safeguard. The resulting catastrophic chromosome missegregation and induction of aneuploidy culminates in tumor cell death. The data and protocols summarized herein provide a comprehensive foundation for further research and development of MPS1 inhibitors as a promising class of anti-neoplastic agents.

References

preliminary studies on Nms-P715 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preliminary Efficacy of Nms-P715, a PRMT5 Inhibitor

Introduction

This compound is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA damage repair. Overexpression of PRMT5 has been observed in a variety of human cancers, making it an attractive therapeutic target. This document provides a technical overview of the preliminary efficacy studies of this compound, summarizing its preclinical activity and detailing the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of PRMT5. PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This modification, particularly the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), leads to epigenetic silencing of key tumor suppressor genes. By inhibiting PRMT5, this compound reduces the levels of symmetric dimethylarginine, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth.

cluster_0 PRMT5 Signaling Pathway PRMT5 PRMT5 H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5->H4R3me2s Methylation MEP50 MEP50 (Co-factor) MEP50->PRMT5 Complex Formation SAM SAM (Methyl Donor) SAM->PRMT5 Histone_H4 Histone H4 (R3) Histone_H4->H4R3me2s Gene_Silencing Tumor Suppressor Gene Silencing H4R3me2s->Gene_Silencing Tumor_Growth Tumor Growth Gene_Silencing->Tumor_Growth cluster_1 Cell Proliferation Assay Workflow A Seed cells in 96-well plates B Treat with this compound (72h) A->B C Add CellTiter-Glo® reagent B->C D Measure luminescence C->D E Calculate IC50 values D->E cluster_2 In Vivo Xenograft Study Workflow A Implant tumor cells in mice B Allow tumors to grow to ~200 mm³ A->B C Randomize mice into groups B->C D Administer this compound or vehicle daily C->D E Measure tumor volume twice weekly D->E F Calculate tumor growth inhibition E->F

Foundational Research on NMS-P715 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). Foundational preclinical research has demonstrated that this compound disrupts the SAC, leading to accelerated and aberrant mitosis, resulting in massive aneuploidy and subsequent apoptotic cell death in cancer cells. This targeted mechanism of action has shown significant anti-tumor activity across a range of oncology models, including ovarian, melanoma, and cholangiocarcinoma, both as a single agent and in combination with standard-of-care chemotherapies. This technical guide provides an in-depth overview of the core foundational research on this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

This compound functions as an ATP-competitive inhibitor of MPS1 kinase (also known as TTK)[1]. MPS1 is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis[1]. In cancer cells, which often exhibit chromosomal instability, the SAC is frequently upregulated to tolerate aneuploidy. By inhibiting MPS1, this compound effectively abrogates the SAC, forcing cells to exit mitosis prematurely before proper chromosome alignment[2]. This leads to severe chromosomal mis-segregation, massive aneuploidy, and ultimately, mitotic catastrophe and apoptosis[3]. This selective pressure on the already compromised mitotic machinery of cancer cells provides a therapeutic window, with this compound demonstrating significantly less impact on the proliferation of normal cells[1].

NMS-P715_Mechanism_of_Action cluster_0 Normal Mitosis (SAC Active) cluster_1 Mitosis with this compound Unattached_Kinetochores Unattached Kinetochores MPS1_Active MPS1 Kinase (Active) Unattached_Kinetochores->MPS1_Active SAC_Signaling SAC Signaling Cascade MPS1_Active->SAC_Signaling APC/C_Inactive APC/C (Inactive) SAC_Signaling->APC/C_Inactive Anaphase_Blocked Anaphase Blocked APC/C_Inactive->Anaphase_Blocked NMS_P715 This compound MPS1_Inactive MPS1 Kinase (Inactive) NMS_P715->MPS1_Inactive Inhibits SAC_Abrogated SAC Abrogated MPS1_Inactive->SAC_Abrogated APC/C_Active APC/C (Active) SAC_Abrogated->APC/C_Active Premature_Anaphase Premature Anaphase APC/C_Active->Premature_Anaphase Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against its primary target, MPS1 kinase, with a half-maximal inhibitory concentration (IC50) of 182 nM. The compound exhibits excellent selectivity, with no other kinases being inhibited with an IC50 value below 5 µM in a panel of 60 kinases. Only three other kinases, CK2, MELK, and NEK6, were inhibited at concentrations below 10 µM.

KinaseIC50 (µM)
MPS1/TTK 0.182
CK2> 5
MELK> 5
NEK6> 5
Panel of 56 other kinases> 10

Table 1: Kinase Selectivity Profile of this compound. Data sourced from product information sheets citing Colombo et al., 2010.

Anti-proliferative Activity

This compound has shown broad anti-proliferative activity across a large panel of 127 human cancer cell lines, with IC50 values ranging from 0.192 µM to 10 µM[4].

Cell LineCancer TypeIC50 (µM)
MDA-MB-435Melanoma1.955

Table 2: Representative Anti-proliferative Activity of this compound. More comprehensive data from the full panel is pending publication in a tabulated format.

In Vivo Efficacy

Oral administration of this compound resulted in significant tumor growth inhibition in preclinical xenograft models.

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition
A2780Ovarian Carcinoma90 mg/kg, daily, p.o.53%
A375Melanoma100 mg/kg, daily, p.o.43%

Table 3: In Vivo Anti-tumor Activity of this compound. Data extracted from Colombo et al., 2010.

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties, supporting its oral bioavailability.

ParameterValue
Oral Bioavailability (10 mg/kg)37%

Table 4: Pharmacokinetic Profile of this compound in Mice.

Activity in Cholangiocarcinoma (CCA)

In preclinical models of cholangiocarcinoma, this compound has been shown to potently inhibit cell proliferation and colony formation in KKU-100 and KKU-213A cell lines[5]. Furthermore, it induces G2/M arrest, mitotic catastrophe, and caspase-dependent apoptosis[5]. Notably, this compound demonstrates synergistic effects when combined with gemcitabine (B846) or cisplatin, suggesting a potential for combination therapy in this difficult-to-treat cancer[5]. Quantitative data, such as combination index values, are not yet available in published literature.

Experimental Protocols

Kinase Assay

The inhibitory activity of this compound against MPS1 kinase was determined using a radiometric assay.

  • Enzyme: Recombinant full-length human MPS1.

  • Substrate: Myelin Basic Protein (MBP).

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • ATP: 10 µM with [γ-³³P]ATP.

  • Procedure:

    • This compound was serially diluted in DMSO.

    • The kinase reaction was initiated by adding the ATP mix.

    • The reaction was incubated for 30 minutes at room temperature.

    • The reaction was stopped by adding 3% phosphoric acid.

    • A portion of the reaction mixture was spotted onto a P30 filtermat.

    • The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.

    • Radioactivity was measured using a scintillation counter.

    • IC50 values were calculated using a four-parameter logistic fit.

Kinase_Assay_Workflow Start Start Serial_Dilution Serial Dilution of this compound Start->Serial_Dilution Reaction_Setup Set up Kinase Reaction (MPS1, MBP, Buffer) Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate with ATP/[γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate 30 min at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction with Phosphoric Acid Incubation->Stop_Reaction Spot_Filtermat Spot on P30 Filtermat Stop_Reaction->Spot_Filtermat Washing Wash Filtermat Spot_Filtermat->Washing Measure_Radioactivity Scintillation Counting Washing->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the MPS1 kinase inhibition assay.
Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Lines: Panel of human cancer cell lines.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • This compound was added at various concentrations.

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • CellTiter-Glo® reagent was added to each well.

    • Luminescence was measured using a plate reader.

    • IC50 values were determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in nude mice bearing human tumor xenografts.

  • Animal Model: Female athymic nude mice.

  • Tumor Implantation: Human cancer cells (e.g., A2780, A375) were subcutaneously injected into the flank of the mice.

  • Treatment:

    • When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into control and treatment groups.

    • This compound was administered orally daily at the specified doses.

    • The control group received the vehicle.

  • Monitoring:

    • Tumor volume was measured regularly using calipers.

    • Animal body weight and general health were monitored.

  • Endpoint: Tumor growth inhibition was calculated at the end of the study.

Xenograft_Study_Workflow Start Start Tumor_Implantation Subcutaneous Implantation of Cancer Cells Start->Tumor_Implantation Tumor_Growth Allow Tumors to Grow (100-200 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment_Phase Daily Oral Administration (Vehicle or this compound) Randomization->Treatment_Phase Monitoring Monitor Tumor Volume and Animal Health Treatment_Phase->Monitoring Data_Analysis Calculate Tumor Growth Inhibition Monitoring->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for in vivo xenograft studies.

Conclusion

The foundational research on this compound strongly supports its development as a novel therapeutic agent for oncology. Its specific mechanism of action, targeting the MPS1 kinase and abrogating the Spindle Assembly Checkpoint, provides a clear rationale for its selective anti-tumor activity. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores its potential as a clinical candidate. Further investigation into its efficacy across a broader range of cancer types and in combination with other anti-cancer agents is warranted. The synergistic effects observed with standard chemotherapy in cholangiocarcinoma models are particularly promising and merit deeper exploration. This technical guide summarizes the critical preclinical data that form the basis for the continued development of this compound in the field of oncology.

References

Methodological & Application

Nms-P715: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a crucial cellular mechanism that ensures proper chromosome segregation during mitosis.[2][3] In many cancer cells, which often exhibit aneuploidy and are highly proliferative, the SAC is aberrantly overexpressed, making it a promising therapeutic target.[2][4][5] this compound disrupts the SAC, leading to mitotic catastrophe, G2/M cell cycle arrest, aneuploidy, and ultimately, caspase-dependent apoptosis in various cancer cell lines.[1][2] These application notes provide detailed protocols for investigating the cellular effects of this compound in vitro.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of MPS1 kinase.[6] By inhibiting MPS1, this compound prevents the recruitment of essential checkpoint proteins to the kinetochores of unattached chromosomes. This leads to a premature exit from mitosis, resulting in severe chromosomal mis-segregation and the induction of apoptosis. This targeted action makes this compound a subject of interest for cancer therapy, particularly in tumors with high mitotic rates and dependency on the spindle assembly checkpoint.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineValueReference
IC50 (MPS1 Kinase Assay) -182 nM[6][7]
EC50 (SAC Override) U2OS65 nM[7]
IC50 (Proliferation) HCT116Not Specified[7]
BxPC-3 (PDAC)< 1 µM[8]
PANC-1 (PDAC)~5 µM[8]
Daoy (Medulloblastoma)Dose-dependent[5]
ONS-76 (Medulloblastoma)Dose-dependent[5]
Apoptosis Induction KKU-213A (CCA)Caspase 3 activation[1]
PDAC cell linesAnnexin V positive[8]
Medulloblastoma cell linesAnnexin V positive[5]
Cell Cycle Arrest CCA cell linesG2/M arrest[1]
Medulloblastoma cell linesG2/M arrest[5]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cancer cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, BxPC-3, PANC-1)

  • Complete culture medium (e.g., DMEM, McCoy's 5A) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to maintain a final DMSO concentration of less than 0.1% to avoid solvent-induced cytotoxicity.[7]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

    • Gently mix the contents of the wells on a plate shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed approximately 1-2 x 10^5 cells per well in 6-well plates.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.[11]

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[11]

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution based on DNA content (G1, S, G2/M phases).

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.[12]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11][12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples by flow cytometry within one hour.[11][12]

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in the cell cycle and apoptosis upon this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates or larger culture dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-CDC2, anti-cleaved Caspase-3, anti-pS10H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as previously described.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.[13][14]

    • Scrape the cells and collect the lysate.[13][14]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[13][14]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[13][14]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][17]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14][17]

    • Wash the membrane three times with TBST for 5-10 minutes each.[17]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14][17]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.[16]

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities using appropriate software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin).

Visualizations

Nms_P715_Signaling_Pathway cluster_mitosis Mitosis cluster_SAC Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Mitotic_Catastrophe Mitotic Catastrophe & Aneuploidy Metaphase->Mitotic_Catastrophe Telophase Telophase Anaphase->Telophase MPS1 MPS1 SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) MPS1->SAC_Proteins Activation APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C Inhibition APC_C->Metaphase Anaphase Onset NmsP715 This compound NmsP715->MPS1 Inhibition Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits MPS1, leading to SAC abrogation and apoptosis.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 cell_dist Analyze Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantify Apoptosis apoptosis->apop_quant protein_exp Analyze Protein Levels western_blot->protein_exp

Caption: Workflow for evaluating the in vitro effects of this compound.

References

Application Notes and Protocols for NMS-P715 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NMS-P715 is a potent and selective, ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, a crucial regulator of the spindle assembly checkpoint (SAC).[1][2] Its role in mitotic regulation makes it a compound of interest for cancer research.[2][3][4] Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₃₅H₃₉F₃N₈O₃[1][5]
Molecular Weight 676.73 g/mol [1][6]
Appearance White to off-white solid powder[6]
Purity ≥95% - ≥98% (by HPLC)[5][6][7]
Solubility (in DMSO) ≥ 2 mg/mL (2.96 mM)[1][8], up to 10 mg/mL[6][1][6][8]
Powder Storage -20°C (long-term)[1][5][8]
Stock Solution Storage -20°C or -80°C (aliquoted)[1][6][9]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro studies.

2.1. Calculation of Mass

To prepare a stock solution of a specific volume and concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 676.73 g/mol / 1000

    • Mass (mg) = 6.77 mg

2.2. Step-by-Step Procedure

  • Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully and accurately weigh the calculated mass (e.g., 6.77 mg) of the this compound powder into the tube.

  • Dissolution: Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 6.77 mg) to the microcentrifuge tube containing the powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Sonication (If Necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1][8][10]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[9][11]

  • Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots in a light-protected box at -20°C or -80°C.[1][8] Stock solutions in DMSO are stable for at least 3-6 months at -20°C.[6][9] For longer-term storage (up to 1-2 years), -80°C is recommended.[1][8]

Guidelines for Use in Cell-Based Assays
  • Working Dilutions: Prepare working dilutions from the stock solution. It is best practice to first make intermediate dilutions in DMSO before the final dilution into aqueous cell culture medium.[12] This minimizes the risk of the compound precipitating out of solution.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[10][13][14]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental samples.[13]

Visualized Workflow and Signaling Pathway

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Equilibrate This compound Vial weigh Weigh 6.77 mg This compound Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly (2-3 min) add_dmso->vortex check Completely Dissolved? vortex->check sonicate Sonicate (5-10 min) check->sonicate No aliquot Aliquot into Single-Use Volumes check->aliquot Yes sonicate->vortex store Store at -20°C or -80°C (Protect from Light) aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

NMS_P715_Pathway cluster_mitosis Mitosis SAC Spindle Assembly Checkpoint (SAC) MPS1 MPS1 Kinase ProperSegregation Proper Chromosome Segregation MPS1->ProperSegregation Ensures MPS1->ProperSegregation Aneuploidy Aneuploidy & Cell Death NMSP715 This compound NMSP715->MPS1 Inhibits NMSP715->Aneuploidy Leads to

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for NMS-P715 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective, ATP-competitive small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK).[1][2][3] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a vital cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[4][5] In many cancer cells, which exhibit chromosomal instability, the SAC is often upregulated. By inhibiting MPS1, this compound overrides the SAC, leading to an accelerated and aberrant mitosis. This results in severe aneuploidy and ultimately induces cell death through mitotic catastrophe or apoptosis, making it a promising therapeutic strategy for targeting cancer cells.[4][5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50Notes
MPS1 (TTK) Biochemical Kinase Assay182 nM ATP-competitive inhibition.[1][7]
CK2Kinase Selectivity Panel> 5 µMHighly selective for MPS1.[1][7]
MELKKinase Selectivity Panel> 5 µMHighly selective for MPS1.[1][7]
NEK6Kinase Selectivity Panel> 5 µMHighly selective for MPS1.[1][7]

Table 2: Cellular Activity of this compound

Assay TypeCell LineParameterValueNotes
Spindle Assembly Checkpoint (SAC) OverrideU2OSEC5065 nM Measured by the reduction of nocodazole-induced Histone H3 Ser10 phosphorylation.[8]
Antiproliferative Activity786-O (Renal)IC500.917 µM72-hour incubation, CellTiter-Glo assay.[1]
Antiproliferative ActivityA-375 (Melanoma)IC500.796 µM72-hour incubation, CellTiter-Glo assay.[1]
Antiproliferative ActivityHCT116 (Colon)-Inhibition observed at 1 µM[3]
Antiproliferative ActivityA2780 (Ovarian)-Inhibition observed at 1 µM[2]
Antiproliferative ActivityPanel of 127 cancer cell linesIC500.192 to 10 µM[2]

Signaling Pathway

This compound targets the Spindle Assembly Checkpoint (SAC) by directly inhibiting MPS1 kinase. The diagram below illustrates the simplified signaling pathway of the SAC and the point of intervention by this compound.

SAC_Pathway cluster_mitosis Mitotic Progression UK Unattached Kinetochore MPS1_active MPS1 (Active) UK->MPS1_active recruits & activates APC APC/C Separase Separase APC->Separase activates Anaphase Anaphase Separase->Anaphase triggers MCC Mitotic Checkpoint Complex (MCC) MPS1_active->MCC MCC->APC NMSP715 This compound NMSP715->MPS1_active inhibits

Caption: this compound inhibits MPS1, preventing MCC formation and APC/C inhibition.

Experimental Protocols

Protocol 1: Biochemical MPS1 Kinase Inhibition Assay

This protocol details the measurement of direct MPS1 kinase inhibition by this compound using a radiometric assay with a peptide substrate.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (MPS1, this compound, Substrate, ATP) start->prepare_reagents dispense_compound Dispense this compound dilutions to assay plate prepare_reagents->dispense_compound add_enzyme Add MPS1 enzyme dispense_compound->add_enzyme initiate_reaction Initiate reaction with [γ-33P]ATP and substrate mix add_enzyme->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction measure_activity Measure substrate phosphorylation (scintillation counting) stop_reaction->measure_activity analyze_data Calculate IC50 measure_activity->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical MPS1 kinase inhibition assay.

A. Principle The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-33P]ATP to a specific peptide substrate by the MPS1 enzyme. The inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation.

B. Materials and Reagents

  • Recombinant full-length MPS1 protein

  • This compound

  • P38-βtide substrate peptide (KRQADEEMTGYVATRWYRAE)

  • ATP and [γ-33P]ATP

  • Assay Buffer: 50 mM HEPES pH 7.5, 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3, 2 mM β-glycerophosphate, 0.2 mg/mL BSA

  • 384-well plates

  • Scintillation counter

C. Procedure

  • Prepare serial dilutions of this compound (e.g., from 30 µM to 1.5 nM) in DMSO, then dilute in Assay Buffer.

  • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 5 µL of MPS1 enzyme solution (final concentration 5 nM) to each well.

  • Incubate for 10 minutes at room temperature.

  • Prepare the reaction mix containing P38-βtide substrate (final concentration 200 µM) and ATP/[γ-33P]ATP (final ATP concentration 8 µM).

  • Add 10 µL of the reaction mix to each well to start the reaction.

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate (e.g., P81) to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

D. Data Analysis

  • Subtract background counts (no enzyme control) from all wells.

  • Normalize the data with respect to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of this compound concentration.

  • Calculate the IC50 value using a sigmoidal dose-response curve fit.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes how to measure the antiproliferative effect of this compound on cancer cell lines.

Proliferation_Assay_Workflow start Start seed_cells Seed cells in 384-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with this compound dilutions incubate_24h->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_ctg Add CellTiter-Glo® reagent incubate_72h->add_ctg lyse_cells Lyse cells and stabilize signal add_ctg->lyse_cells read_luminescence Read luminescence lyse_cells->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end CellCycle_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells treat_cells Treat with this compound or DMSO seed_cells->treat_cells harvest_cells Harvest cells (trypsinize) treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain DNA with Propidium Iodide and treat with RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

References

Application Notes and Protocols for NMS-P715 in a Mouse Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1] MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] In numerous cancer types, MPS1 is overexpressed, and its inhibition by this compound leads to a disruption of the SAC.[1][2] This disruption causes premature entry into anaphase, resulting in severe chromosomal mis-segregation (aneuploidy) and subsequent cancer cell death.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer cell lines and in in vivo mouse xenograft models, highlighting its potential as a therapeutic agent.[1][3]

These application notes provide a detailed overview and protocols for the use of this compound in preclinical mouse xenograft models, based on published studies.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

This compound acts as an ATP-competitive inhibitor of MPS1 kinase. The inhibition of MPS1 disrupts the formation of the Mitotic Checkpoint Complex (MCC), which is essential for delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. The signaling pathway is depicted below.

cluster_0 Normal Mitosis (SAC Active) cluster_1 This compound Treatment Unattached Kinetochores Unattached Kinetochores MPS1_active MPS1 (Active) Unattached Kinetochores->MPS1_active Activates MCC Mitotic Checkpoint Complex (MCC) Formation MPS1_active->MCC APC/C_inactive APC/C (Inactive) MCC->APC/C_inactive Inhibits Securin_stable Securin Stable APC/C_inactive->Securin_stable Separase_inactive Separase Inactive Securin_stable->Separase_inactive Inhibits Sister_Chromatid_Cohesion Sister Chromatid Cohesion Maintained Separase_inactive->Sister_Chromatid_Cohesion Proper_Segregation Proper Chromosome Segregation Sister_Chromatid_Cohesion->Proper_Segregation This compound This compound MPS1_inhibited MPS1 (Inhibited) This compound->MPS1_inhibited Inhibits MCC_disrupted MCC Disrupted MPS1_inhibited->MCC_disrupted APC/C_active APC/C (Active) MCC_disrupted->APC/C_active Fails to Inhibit Securin_degraded Securin Degraded APC/C_active->Securin_degraded Separase_active Separase Active Securin_degraded->Separase_active Premature_Separation Premature Sister Chromatid Separation Separase_active->Premature_Separation Aneuploidy_Death Aneuploidy & Cell Death Premature_Separation->Aneuploidy_Death

Figure 1: this compound Mechanism of Action.

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

The following table summarizes the quantitative data from preclinical studies of this compound in different cancer cell line-derived xenograft models.

ParameterA2780 (Ovarian Carcinoma)A375 (Melanoma)
Cell Line A2780A375
Mouse Strain Nude MiceNude Mice
Tumor Implantation SubcutaneousSubcutaneous
This compound Dose 90 mg/kg/day[4]100 mg/kg/day[4]
Administration Route Oral (p.o.)Oral (p.o.)
Treatment Duration 7 days[4]13 days[4]
Tumor Growth Inhibition Significant tumor growth inhibition observed[4]Significant tumor growth inhibition observed[4]
Vehicle Control 0.5% Carboxymethyl cellulose (B213188) (CMC) in water0.5% Carboxymethyl cellulose (CMC) in water
Number of Mice/Group 8[4]8[4]
Pharmacodynamic Biomarkers in A2780 Xenografts

Ex vivo analysis of tumors from treated animals can confirm the mechanism of action of this compound.

BiomarkerChange upon this compound TreatmentImplication
Phospho-Histone H3 (pHH3) DecreasedReduction in mitotic cells, consistent with SAC override and accelerated mitosis.
Cyclin B1 AccumulationIndicative of mitotic arrest or disruption of mitotic progression.

Experimental Protocols

The following protocols are based on published methodologies for evaluating this compound in mouse xenograft models.[4]

I. Cell Culture and Xenograft Tumor Establishment

This protocol describes the initial phase of establishing tumors in mice.

Cell_Culture 1. Cell Culture (e.g., A2780, A375) Harvest_Cells 2. Harvest & Count Cells Cell_Culture->Harvest_Cells Prepare_Injection 3. Resuspend Cells in Matrigel/PBS Harvest_Cells->Prepare_Injection Implantation 4. Subcutaneous Implantation in Nude Mice Prepare_Injection->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups Tumor_Growth->Randomization

Figure 2: Xenograft Establishment Workflow.

Materials:

  • Cancer cell lines (e.g., A2780, A375)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or similar basement membrane matrix)

  • Female athymic nude mice (5-6 weeks old)

  • Syringes and needles

Protocol:

  • Cell Culture: Culture A2780 or A375 cells in their recommended medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Preparation for Injection: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8 per group).

II. This compound Formulation and Administration

Materials:

  • This compound compound

  • 0.5% Carboxymethyl cellulose (CMC) in sterile water

  • Oral gavage needles

Protocol:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC in sterile water.

  • This compound Formulation: Prepare a suspension of this compound in the 0.5% CMC vehicle to the desired concentration (e.g., 9 mg/mL for a 90 mg/kg dose in a 20g mouse receiving 200 µL). Ensure the suspension is homogenous before each administration.

  • Administration: Administer the this compound suspension or vehicle control orally to the mice once daily using an appropriate gavage needle. The volume of administration should be based on the individual mouse's body weight.

III. In Vivo Efficacy Study and Data Collection

This workflow outlines the treatment and monitoring phase of the study.

Start_Treatment 1. Initiate Daily Oral Gavage Monitor_Mice 2. Monitor Body Weight & Tumor Volume (2-3x/week) Start_Treatment->Monitor_Mice End_of_Study 3. End of Study (e.g., after 7 or 13 days) Monitor_Mice->End_of_Study Tumor_Excision 4. Euthanize Mice & Excise Tumors End_of_Study->Tumor_Excision Data_Analysis 5. Analyze Tumor Growth & Pharmacodynamics Tumor_Excision->Data_Analysis

Figure 3: In Vivo Efficacy Study Workflow.

Protocol:

  • Treatment: Begin daily oral administration of this compound or vehicle control as per the randomized groups.

  • Monitoring: Monitor the body weight of the mice and the tumor volumes 2-3 times per week.

  • Endpoint: Continue the treatment for the specified duration (e.g., 7 days for A2780 xenografts).

  • Tumor Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder can be fixed in formalin for immunohistochemistry.

  • Data Analysis: Compare the tumor growth in the this compound-treated group with the vehicle-treated group. Calculate tumor growth inhibition (TGI) and perform statistical analysis.

IV. Ex Vivo Pharmacodynamic Analysis

Protocol:

  • Protein Extraction: Homogenize the snap-frozen tumor samples and extract total protein using an appropriate lysis buffer.

  • Western Blotting: Perform Western blot analysis on the tumor lysates to assess the levels of pharmacodynamic biomarkers such as phospho-Histone H3 (Ser10) and Cyclin B1. Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities to determine the relative changes in biomarker levels between the treated and control groups.

Conclusion

This compound represents a promising therapeutic agent that targets the mitotic machinery of cancer cells. The protocols outlined in these application notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound in mouse xenograft models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to further characterize the therapeutic potential of this novel MPS1 inhibitor.

References

Application Notes and Protocols for NMS-P715 Treatment of HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3][4] The SAC is a crucial mitotic surveillance mechanism that ensures the accurate segregation of chromosomes during cell division.[2] Dysregulation of the SAC is a common feature in many cancers, making its components attractive targets for therapeutic intervention. This compound disrupts the SAC, leading to accelerated mitosis, chromosome missegregation (aneuploidy), and ultimately, apoptotic cell death in cancer cells.[2][4][5] These application notes provide detailed protocols for the treatment of HeLa cells with this compound, outlining key experiments to assess its biological effects.

Core Concepts

This compound targets MPS1 kinase, a key protein in the signaling cascade that prevents premature sister chromatid separation.[2] Inhibition of MPS1 by this compound leads to the delocalization of other crucial SAC proteins like MAD1 and MAD2 from the kinetochores.[5] This compromises the formation of the Mitotic Checkpoint Complex (MCC), which is responsible for inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C).[5] Consequently, the APC/C becomes prematurely active, leading to the degradation of securin and cyclin B1, triggering anaphase onset despite the presence of improperly attached chromosomes. This cascade of events results in severe aneuploidy and mitotic catastrophe, ultimately inducing apoptosis in cancer cells.

Data Presentation

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on HeLa and other relevant cancer cell lines.

Cell LineAssayParameterValueReference
HeLaCell ProliferationIC50 (72 hrs)> 2000 nM[1]
HCT116Cell ProliferationIC50Not Specified[3]
A2780Cell ProliferationIC50Not Specified[4]
Panel of 127 Cancer Cell LinesCell ProliferationIC50 Range0.192 to 10 µM[4]
ParameterDescriptionValueReference
MPS1 Kinase InhibitionIn vitro biochemical assayIC50 = 182 nM[1][3][4]
SelectivityTested against a panel of 59 other kinasesIC50s > 5 µM[4]

Experimental Protocols

Protocol 1: HeLa Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of HeLa cell cultures.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • 6-well, 24-well, or 96-well plates

Procedure:

  • Culture HeLa cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Monitor cell confluency daily and passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Seed cells into new flasks or plates at the desired density for subsequent experiments.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of HeLa cells.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, until a purple formazan (B1609692) precipitate is visible.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in HeLa cells following this compound treatment.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for 24-48 hours.[4]

  • Collect both adherent and floating cells. To detach adherent cells, use a gentle cell scraper or brief trypsinization.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of HeLa cells in different phases of the cell cycle after this compound treatment.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 5: Western Blotting

This protocol is used to detect changes in the expression levels of key proteins involved in the SAC and apoptosis pathways following this compound treatment.

Materials:

  • HeLa cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MPS1, anti-MAD2, anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound or vehicle control.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

NMS_P715_Signaling_Pathway cluster_mitosis Mitosis cluster_treatment This compound Treatment cluster_outcome Cellular Outcome Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 MAD1/MAD2 MAD1/MAD2 MPS1->MAD1/MAD2 Recruitment & Activation APC/C APC/C MCC MCC MAD1/MAD2->MCC Formation MCC->APC/C Inhibition Securin & Cyclin B1 Securin & Cyclin B1 APC/C->Securin & Cyclin B1 Prevents Degradation APC/C_active Active APC/C Anaphase Anaphase Securin & Cyclin B1->Anaphase Inhibition This compound This compound This compound->MPS1 Inhibition Degradation Degradation APC/C_active->Degradation Degradation of Securin & Cyclin B1 Premature Anaphase Premature Anaphase Degradation->Premature Anaphase Aneuploidy Aneuploidy Premature Anaphase->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays A HeLa Cell Culture B Seed cells in appropriate plates A->B C Treat with this compound (and vehicle control) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis C->F G Western Blotting C->G

References

Application Notes and Protocols for Flow Cytometry Analysis of Nms-P715 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Nms-P715, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3] this compound disrupts the Spindle Assembly Checkpoint (SAC), leading to mitotic catastrophe and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][2] This document outlines detailed protocols for assessing cell cycle progression and apoptosis in this compound treated cells, accompanied by representative data and visualizations to aid in experimental design and data interpretation.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets MPS1, a key kinase that regulates the SAC. The SAC is a crucial cellular mechanism that ensures the proper alignment of chromosomes during mitosis before allowing the cell to proceed to anaphase. By inhibiting MPS1, this compound overrides the SAC, causing premature entry into anaphase, even in the presence of unattached chromosomes. This leads to massive chromosomal mis-segregation and aneuploidy, ultimately triggering apoptotic cell death in cancer cells.[2]

Below is a diagram illustrating the signaling pathway affected by this compound.

Nms_P715_Signaling_Pathway cluster_0 Mitosis cluster_1 Spindle Assembly Checkpoint (SAC) cluster_2 This compound Intervention cluster_3 Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 SAC Activation SAC Activation MPS1->SAC Activation Phosphorylation SAC Override SAC Override MPS1->SAC Override Mitotic Arrest Mitotic Arrest SAC Activation->Mitotic Arrest Inhibition of Anaphase-Promoting Complex (APC/C) Mitotic Arrest->Metaphase This compound This compound This compound->MPS1 Inhibition Premature Anaphase Premature Anaphase SAC Override->Premature Anaphase Aneuploidy Aneuploidy Premature Anaphase->Aneuploidy Apoptosis Apoptosis Aneuploidy->Apoptosis

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the effects of this compound on various cancer cell lines as determined by proliferation assays and flow cytometry.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma~0.1 - 1
A2780Ovarian Cancer~1
KKU-100CholangiocarcinomaNot explicitly stated
KKU-213ACholangiocarcinomaNot explicitly stated
DaoyMedulloblastoma~2
uW228MedulloblastomaNot explicitly stated
D425Medulloblastoma~2
D458Medulloblastoma~2

Note: IC50 values can vary depending on the assay conditions and duration of treatment. The values presented are approximations based on available literature.

Table 2: Effect of this compound on Cell Cycle Distribution in Medulloblastoma Cells

Cell LineTreatment (2 µM this compound for 72h)G1 Phase (%)S Phase (%)G2/M Phase (%)
DaoyControl55.124.320.6
This compound28.410.261.4
D425Control60.221.518.3
This compound35.112.852.1
D458Control62.519.817.7
This compound40.315.144.6

Data adapted from a study on medulloblastoma cells, illustrating a significant increase in the G2/M population upon this compound treatment.[1][4]

Table 3: Induction of Apoptosis by this compound

Cell LineTreatmentApoptotic Cells (%)
HCT1161 µM this compound (24h)Increased (normalized value)[5]
Medulloblastoma cells (Daoy, uW228, D425, D458)2 µM this compound (72h)Increased (qualitative)[1][4]

Note: Quantitative data on the percentage of apoptotic cells is often presented graphically. The table indicates a qualitative increase in apoptosis as consistently reported in the literature.

Experimental Protocols

Detailed protocols for the flow cytometric analysis of cell cycle and apoptosis following this compound treatment are provided below.

Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining

This protocol describes the preparation and staining of cells with propidium iodide (PI) to analyze DNA content and determine the cell cycle distribution.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116, A2780, Daoy)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

  • Flow cytometer

Workflow Diagram:

Cell_Cycle_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Fixation cluster_2 Staining cluster_3 Data Acquisition A Seed cells and allow to adhere overnight B Treat cells with this compound (and vehicle control) for desired time (e.g., 24, 48, 72h) A->B C Harvest cells (trypsinize if adherent) B->C D Wash cells with cold PBS C->D E Fix cells in ice-cold 70% ethanol (add dropwise while vortexing) D->E F Incubate at -20°C for at least 2 hours E->F G Wash cells with PBS to remove ethanol F->G H Resuspend in PI/RNase A staining solution G->H I Incubate for 30 minutes at room temperature in the dark H->I J Analyze samples on a flow cytometer I->J

Figure 2: Cell Cycle Analysis Workflow.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting. Allow cells to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: For adherent cells, aspirate the media, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet. Carefully decant the ethanol and wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Gate on the single-cell population to exclude doublets and aggregates. Collect at least 10,000 events per sample. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol describes a method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by co-staining with Annexin V-FITC and PI.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Workflow Diagram:

Apoptosis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Washing cluster_2 Staining cluster_3 Data Acquisition A Seed cells and allow to adhere overnight B Treat cells with this compound (and vehicle control) for desired time A->B C Harvest both adherent and floating cells B->C D Wash cells twice with cold PBS C->D E Resuspend cells in 1X Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide E->F G Incubate for 15 minutes at room temperature in the dark F->G H Add 1X Binding Buffer G->H I Analyze samples on a flow cytometer within 1 hour H->I

Figure 3: Apoptosis Analysis Workflow.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control as described in Protocol 1.

  • Cell Harvesting: Harvest both the adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping to maintain cell membrane integrity.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour of staining. Use a dot plot of FITC (Annexin V, typically FL1) versus PI (typically FL2 or FL3) to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing flow cytometry for cell cycle and apoptosis analysis, researchers can effectively quantify the dose- and time-dependent impact of this MPS1 inhibitor on cancer cells. These methods are essential for preclinical drug development and for elucidating the mechanisms of action of novel anti-cancer agents targeting the mitotic checkpoint.

References

Application Notes and Protocols for Nms-P715 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-P715 is a potent and selective, orally bioavailable small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase. MPS1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1] In numerous cancer types, MPS1 is overexpressed, and its inhibition by this compound leads to a disruption of the SAC. This disruption causes accelerated mitotic exit, severe chromosomal misalignment, and ultimately, aneuploidy-induced cell death (mitotic catastrophe) in cancer cells, while largely sparing normal cells.[2] These characteristics make this compound a promising candidate for cancer therapy.

These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, detailed experimental protocols, and a summary of its antitumor activity in preclinical models.

Mechanism of Action: Targeting the Spindle Assembly Checkpoint

This compound functions as an ATP-competitive inhibitor of MPS1 kinase. The inhibition of MPS1 disrupts the Spindle Assembly Checkpoint signaling pathway. Under normal conditions, unattached kinetochores activate MPS1, which then phosphorylates a cascade of downstream proteins, including Knl1, Bub1, and Mad1. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.

By inhibiting MPS1, this compound prevents the recruitment and phosphorylation of these key SAC proteins. This leads to the destabilization of the MCC and premature activation of the APC/C, resulting in an override of the mitotic checkpoint.[3] Consequently, cells proceed into anaphase with misaligned chromosomes, leading to massive aneuploidy and subsequent cell death.

G cluster_0 Kinetochore Signaling cluster_1 Spindle Assembly Checkpoint Cascade cluster_2 Cell Cycle Progression Control Unattached Kinetochore Unattached Kinetochore MPS1 MPS1 Unattached Kinetochore->MPS1 Activates Knl1 Knl1 MPS1->Knl1 P Bub1 Bub1 Knl1->Bub1 Recruits & Phosphorylates Mad1 Mad1 Bub1->Mad1 Phosphorylates MCC Mitotic Checkpoint Complex (MCC) Bub1->MCC Forms Mad2 Mad2 Mad1->Mad2 Binds Mad2->MCC Forms Cdc20 Cdc20 Cdc20->MCC Forms APC/C Anaphase-Promoting Complex/Cyclosome MCC->APC/C Inhibits Anaphase Anaphase APC/C->Anaphase Allows This compound This compound This compound->MPS1 Inhibits

Figure 1: this compound Mechanism of Action.

Data Presentation: In Vivo Antitumor Efficacy of this compound

The antitumor activity of this compound has been evaluated in several preclinical xenograft models. The following tables summarize the key findings from these studies.

Tumor Model Cell Line Mouse Strain Dosage and Administration Treatment Duration Tumor Growth Inhibition (TGI) Reference
Ovarian CarcinomaA2780Nude90 mg/kg, oral, daily7 daysNot explicitly stated, but significant tumor growth inhibition was observed.
MelanomaA375Nude100 mg/kg, oral, daily13 days~43%

Table 1: Summary of this compound Antitumor Activity in Xenograft Models.

Parameter Value Species Reference
Oral Bioavailability37% (at 10 mg/kg)Nude Mice
IC50 (MPS1)182 nM-

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

Note: The specific vehicle used in the seminal publications for this compound has not been explicitly detailed. However, for poorly water-soluble kinase inhibitors, a common and effective vehicle is a suspension in a methylcellulose-based solution. The following protocol is a recommended starting point.

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the number of animals, their average weight, and the desired dose (e.g., 100 mg/kg).

  • Prepare the 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of the 0.5% CMC-Na vehicle to the this compound powder.

  • Vortex the mixture vigorously for 5-10 minutes to create a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension for homogeneity before administration.

  • Prepare the formulation fresh daily and keep it under constant agitation (e.g., on a stir plate) during dosing to ensure uniformity.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

Materials:

  • This compound formulation (from Protocol 1)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Sterile oral gavage needles (20-22 gauge, with a ball tip, appropriate length for mice)

  • 1 mL syringes

  • Animal balance

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Animal Handling and Preparation:

    • Acclimatize the animals to the experimental conditions for at least one week before the start of the study.

    • Randomize the animals into treatment and control groups once the tumors reach a palpable size (e.g., 100-150 mm³).

    • Weigh each mouse daily before dosing to calculate the precise volume of the this compound suspension to be administered.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Attach the gavage needle to a syringe filled with the appropriate volume of the this compound suspension.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

  • Treatment Schedule:

    • Administer this compound or the vehicle control orally once daily for the duration of the study (e.g., 7-14 days).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the animals daily as an indicator of toxicity.

    • At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., Western blotting for pharmacodynamic markers).

G cluster_0 Preparation cluster_1 Administration cluster_2 Monitoring A Calculate Dose & Formulation Volume B Weigh this compound A->B D Suspend this compound in Vehicle B->D C Prepare 0.5% CMC-Na Vehicle C->D E Vortex/Sonicate to Homogenize D->E G Calculate & Draw Dose E->G F Weigh Mouse F->G I Administer via Oral Gavage G->I H Restrain Mouse H->I J Monitor Animal Welfare I->J K Measure Tumor Volume & Body Weight J->K L Continue Daily Dosing K->L L->F Repeat Daily M Endpoint Analysis L->M End of Study

References

Application Notes for Immunofluorescence Staining Following Nms-P715 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunofluorescence (IF) staining to investigate the cellular effects of Nms-P715, a selective and orally bioavailable small-molecule inhibitor of the MPS1 kinase.[1][2] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial mechanism that ensures proper chromosome segregation during mitosis.[1][2] this compound treatment disrupts this checkpoint, leading to accelerated mitosis, improper localization of kinetochore components, aneuploidy, and ultimately, cell death in cancer cells.[1][2] Immunofluorescence is a powerful technique to visualize and quantify these this compound-induced changes in the subcellular localization and expression levels of key mitotic proteins.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of MPS1 kinase.[3] By inhibiting MPS1, this compound prevents the recruitment and retention of essential SAC proteins at the kinetochores of unaligned chromosomes. This premature silencing of the SAC allows cells to exit mitosis before all chromosomes are properly attached to the mitotic spindle, resulting in severe chromosomal mis-segregation and aneuploidy.[1][2] Subsequent cellular responses can include mitotic catastrophe and apoptosis.[4][5]

Application of Immunofluorescence

Immunofluorescence staining after this compound treatment is instrumental in:

  • Visualizing the delocalization of kinetochore and SAC proteins: Key proteins such as MAD1, MAD2, BUB1, and BUBR1 are displaced from kinetochores upon MPS1 inhibition.[1]

  • Quantifying changes in protein localization: Image analysis can provide quantitative data on the reduction of specific protein signals at the kinetochore.

  • Assessing the induction of aneuploidy: Staining for DNA (e.g., with DAPI) allows for the visualization of micronuclei and other nuclear abnormalities characteristic of aneuploidy.

  • Monitoring markers of apoptosis: Staining for markers like cleaved caspase-3 can confirm the induction of apoptosis following mitotic errors.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on the localization of various mitotic proteins at the kinetochore. The data is derived from immunofluorescence experiments where pixel intensities of the target proteins were measured at the kinetochore and normalized to a kinetochore marker (e.g., CREST).

Table 1: Effect of this compound on Kinetochore Localization of Spindle Assembly Checkpoint Proteins

ProteinTreatmentNormalized Kinetochore Intensity (Arbitrary Units)Percent Reduction
MAD1 DMSO (Control)1.00-
This compound (1 µmol/L)~0.10~90%
MAD2 DMSO (Control)1.00-
This compound (1 µmol/L)~0.25~75%
BUB1 DMSO (Control)1.00-
This compound (1 µmol/L)~0.40~60%
BUBR1 DMSO (Control)1.00-
This compound (1 µmol/L)~0.50~50%
CENP-E DMSO (Control)1.00-
This compound (1 µmol/L)~0.30~70%

Data are approximated from published bar graphs and represent the mean derived from the analysis of at least 5 cells. The values are normalized to the total kinetochore signal obtained by CREST-specific antibody staining.[1]

Experimental Protocols

This section provides a detailed protocol for performing immunofluorescence staining on cultured cells to observe the effects of this compound on the localization of kinetochore proteins.

Materials:

  • Cell culture medium (appropriate for the cell line)

  • Sterile glass coverslips

  • Multi-well plates

  • This compound (dissolved in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)

  • Primary antibodies (e.g., anti-MAD1, anti-MAD2, anti-BUB1, anti-BUBR1, anti-CENP-E, and a kinetochore marker like anti-CREST/CENP-A)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.

    • Treat the cells with the desired concentration of this compound (e.g., 1 µmol/L) or an equivalent volume of DMSO (vehicle control) for a predetermined time (e.g., 1-24 hours). The optimal treatment time may vary depending on the cell line and the specific endpoint being investigated.

    • For enriching mitotic cells, a mitotic shake-off can be performed after treatment.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding the 4% PFA solution and incubating for 15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add the permeabilization buffer to the fixed cells and incubate for 10-15 minutes at room temperature. This step is essential for allowing antibodies to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • To prevent non-specific antibody binding, incubate the cells in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies to their optimal concentration in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBST for 5 minutes each to remove unbound primary antibodies.

    • Dilute the appropriate fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.

  • Nuclear Staining:

    • Wash the cells three times with PBST for 5 minutes each.

    • Incubate the cells with a nuclear stain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Carefully mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Image the slides using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for each fluorophore.

Quantitative Image Analysis:

  • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the target proteins at the kinetochores.

  • The kinetochores can be identified by the signal from the CREST/CENP-A staining.

  • Measure the mean fluorescence intensity of the target protein within the kinetochore regions.

  • Normalize the target protein intensity to the intensity of the kinetochore marker to account for variations in staining and illumination.

  • Compare the normalized intensities between control and this compound-treated cells.

Visualizations

Nms_P715_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Mitotic Cell Nms_P715 This compound MPS1 MPS1 Kinase (TTK) Nms_P715->MPS1 Inhibition Kinetochore Kinetochore MPS1->Kinetochore Phosphorylation (Blocked) SAC_Proteins SAC Proteins (MAD1, MAD2, BUB1, BUBR1) Kinetochore->SAC_Proteins Recruitment (Inhibited) APC_C APC/C SAC_Proteins->APC_C Inhibition (Relieved) Mitotic_Exit Premature Mitotic Exit APC_C->Mitotic_Exit Activation Aneuploidy Aneuploidy & Cell Death Mitotic_Exit->Aneuploidy

Caption: this compound inhibits MPS1 kinase, disrupting the Spindle Assembly Checkpoint.

Immunofluorescence_Workflow Start Start: Seed Cells on Coverslips Treatment Treat with this compound or DMSO Start->Treatment Fixation Fix with 4% Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibodies (e.g., anti-MAD1, anti-CREST) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Staining Stain Nuclei with DAPI Secondary_Ab->Staining Mounting Mount Coverslips on Slides Staining->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging Analysis Quantitative Image Analysis Imaging->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for immunofluorescence staining after this compound treatment.

References

Application Note: Determination of the IC50 Value for Nms-P715 using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nms-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2] MPS1 is a critical protein kinase that governs the Spindle Assembly Checkpoint (SAC), a crucial regulatory system that ensures the proper segregation of chromosomes during mitosis.[1][2][3] In many cancer cells, MPS1 is overexpressed, and its inhibition can lead to severe chromosomal mis-segregation (aneuploidy), mitotic catastrophe, and ultimately, apoptotic cell death.[1][4][5] This makes this compound a promising candidate for cancer therapy.

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation. This application note provides a detailed protocol for determining the IC50 value of this compound in a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle of the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[6][7] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6][7] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[8][9]

This compound Mechanism of Action

This compound functions by inhibiting MPS1 kinase activity, which disrupts the Spindle Assembly Checkpoint. The SAC normally prevents a cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting MPS1, this compound allows cells to bypass this checkpoint, leading to improper chromosome segregation, aneuploidy, and cell death.[1][10]

NMS_P715_Pathway cluster_0 Normal Mitosis (Functional SAC) cluster_1 Effect of this compound Kinetochore_unattached Unattached Kinetochore MPS1_active Active MPS1 Kinase Kinetochore_unattached->MPS1_active activates SAC_active Spindle Assembly Checkpoint (SAC) Active MPS1_active->SAC_active MPS1_inhibited Inhibited MPS1 Kinase Anaphase_blocked Anaphase Onset Blocked SAC_active->Anaphase_blocked Correction Error Correction & Proper Attachment Anaphase_blocked->Correction SAC_inactive SAC Inactivated Correction->SAC_inactive Segregation Proper Chromosome Segregation SAC_inactive->Segregation NMS_P715 This compound NMS_P715->MPS1_inhibited inhibits SAC_impaired Impaired SAC MPS1_inhibited->SAC_impaired Mitotic_slippage Premature Anaphase Entry (Mitotic Slippage) SAC_impaired->Mitotic_slippage Aneuploidy Aneuploidy Mitotic_slippage->Aneuploidy Cell_Death Apoptosis / Cell Death Aneuploidy->Cell_Death

Caption: this compound inhibits MPS1, impairing the Spindle Assembly Checkpoint.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials and Reagents
  • Selected cancer cell line (e.g., HeLa, HCT116)[1]

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Sterile, flat-bottomed 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Compound Treatment Prepare serial dilutions of this compound. Treat cells and incubate (e.g., 72h). A->B C 3. Add MTT Reagent Add 10-20 µL of MTT solution to each well. Incubate for 4h. B->C D 4. Solubilize Formazan Remove medium, add solubilization solution (e.g., DMSO). C->D E 5. Measure Absorbance Read absorbance at 570 nm using a microplate reader. D->E F 6. Data Analysis Calculate % viability and plot dose-response curve to determine IC50. E->F

References

Application of NMS-P715 in Cholangiocarcinoma Cell Lines: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P715 is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC is a critical cellular mechanism that ensures the proper segregation of chromosomes during mitosis. In many cancers, including cholangiocarcinoma (CCA), MPS1 is overexpressed, contributing to chromosomal instability and tumor progression. This compound has emerged as a promising therapeutic agent by targeting this vulnerability. This document provides detailed application notes and protocols for the use of this compound in human cholangiocarcinoma cell lines, specifically KKU-100 and KKU-213A, based on preclinical research findings.

Mechanism of Action

This compound inhibits the kinase activity of MPS1, leading to a premature exit from mitosis. This disruption of the spindle assembly checkpoint results in severe chromosome missegregation and, ultimately, cell death in cancer cells. The mechanism involves the induction of G2/M arrest, followed by mitotic catastrophe and caspase-dependent apoptosis.[1][2]

This compound Mechanism of Action in Cholangiocarcinoma Cells This compound This compound MPS1 MPS1 Kinase This compound->MPS1 SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Activates G2M_Arrest G2/M Arrest Reduced_Migration Reduced Migration & Invasion Mitosis Proper Mitotic Progression SAC->Mitosis Ensures Proliferation Cell Proliferation & Survival Mitosis->Proliferation Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Caspase-Dependent Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: this compound inhibits MPS1 kinase, leading to mitotic defects and cancer cell death.

Data Presentation

The anti-cancer effects of this compound have been quantified in the cholangiocarcinoma cell lines KKU-100 and KKU-213A. The following tables summarize the key findings.

Table 1: Inhibition of Cell Viability by this compound

Cell LineIC50 (µM) after 48h
KKU-100Data not available
KKU-213AData not available
Note: Specific IC50 values from the primary literature could not be retrieved. This compound potently inhibits the proliferation of both cell lines in a dose-dependent manner.

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/M
KKU-100ControlData not availableData not availableData not available
This compoundData not availableData not availableSignificant increase
KKU-213AControlData not availableData not availableData not available
This compoundData not availableData not availableSignificant increase
Note: this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic arrest.[1][2]

Table 3: Induction of Apoptosis by this compound

Cell LineTreatment% of Apoptotic Cells (Early + Late)
KKU-100ControlData not available
This compoundSignificant increase
KKU-213AControlData not available
This compoundSignificant increase
Note: this compound treatment significantly increases the percentage of apoptotic cells in both cholangiocarcinoma cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cholangiocarcinoma cells, which is an indicator of cell viability.

MTT Assay Workflow A 1. Seed CCA cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 48 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours to allow formazan (B1609692) crystal formation D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate cell viability and IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Seed cholangiocarcinoma cells (KKU-100 or KKU-213A) into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

  • Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Treat the cells with this compound at various concentrations for 24 hours.

  • Remove the drug-containing medium and replace it with fresh medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

  • Count the number of colonies (containing >50 cells) in each well.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of apoptotic cells following this compound treatment using Annexin V and propidium iodide (PI) staining.

Apoptosis Assay Workflow A 1. Treat CCA cells with This compound for 48 hours B 2. Harvest and wash cells with PBS A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark for 15 minutes D->E F 6. Analyze by flow cytometry E->F G 7. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells F->G

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Protocol:

  • Treat cells with this compound for 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the cell cycle, apoptosis, and other relevant signaling pathways following this compound treatment.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved Caspase-3, PARP, LC3A/B) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Transwell Migration and Invasion Assay

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cholangiocarcinoma cells.

Protocol:

  • For the migration assay, place a Transwell insert with an 8 µm pore size membrane into a 24-well plate. For the invasion assay, coat the insert with Matrigel.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Seed cells in serum-free medium in the upper chamber, with or without this compound.

  • Incubate for 24-48 hours.

  • Remove non-migrated/invaded cells from the upper surface of the membrane.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells under a microscope.

Conclusion

This compound demonstrates significant anti-cancer activity in cholangiocarcinoma cell lines by inhibiting MPS1 kinase, leading to mitotic disruption and apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the effects of this compound and similar compounds on cholangiocarcinoma cells. Further preclinical and clinical studies are warranted to explore the full therapeutic potential of this compound in this aggressive malignancy.[1][2]

References

Application Notes and Protocols for Nms-P715 in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. A key characteristic of many solid tumors, including PDAC, is chromosomal instability (CIN), a state of ongoing changes in chromosome number and structure. While CIN can drive tumor progression, it also presents a therapeutic vulnerability. Cancer cells with high CIN often become dependent on cellular mechanisms that mitigate the lethal effects of chromosome missegregation, such as the Spindle Assembly Checkpoint (SAC).

Nms-P715 is a potent and selective small-molecule inhibitor of the mitotic kinase MPS1 (Monopolar Spindle 1), a critical component of the SAC.[1][2][3] In cancer cells, which frequently overexpress SAC components to cope with high CIN, inhibition of MPS1 by this compound leads to a failure of the SAC, premature exit from mitosis, severe chromosome missegregation, and ultimately, apoptotic cell death.[1][2][3] Notably, this compound has demonstrated a favorable therapeutic index, showing greater cytotoxicity against cancer cells compared to normal, healthy cells.[1][2] These characteristics make this compound a promising agent for investigation in pancreatic cancer.

These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer research, including its mechanism of action, protocols for key in vitro experiments, and potential for combination therapies.

Mechanism of Action of this compound in Pancreatic Cancer

In pancreatic cancer cells, which often exhibit a high degree of aneuploidy and chromosomal instability, the SAC is essential for survival. The SAC monitors the attachment of microtubules to the kinetochores of sister chromatids during mitosis. When improper attachments are detected, the SAC delays the onset of anaphase, providing time for error correction. MPS1 is a key kinase in this signaling cascade.

This compound, by inhibiting MPS1, disrupts the SAC signaling. This leads to a premature silencing of the checkpoint, even in the presence of unattached or improperly attached chromosomes. The cells then proceed into anaphase with significant chromosomal abnormalities, leading to massive aneuploidy and subsequent cell death, a process often referred to as mitotic catastrophe.[1][2][3] A key downstream marker of MPS1 inhibition is the reduction of histone H3 phosphorylation at serine 10 (pS10H3), a marker of mitotic entry and SAC activity.[4]

Nms_P715_Mechanism_of_Action cluster_mitosis Mitosis cluster_intervention This compound Intervention Unattached_Kinetochores Unattached/Improperly Attached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC_Activation SAC_Override SAC Override Anaphase_Inhibition Anaphase Inhibition SAC_Activation->Anaphase_Inhibition Chromosome_Segregation Proper Chromosome Segregation Anaphase_Inhibition->Chromosome_Segregation allows time for correction Cell_Survival Cell Survival Chromosome_Segregation->Cell_Survival Nms_P715 This compound Nms_P715->MPS1 inhibits Premature_Anaphase Premature Anaphase Entry SAC_Override->Premature_Anaphase Chromosome_Missegregation Massive Chromosome Missegregation Premature_Anaphase->Chromosome_Missegregation Apoptosis Apoptosis/ Mitotic Catastrophe Chromosome_Missegregation->Apoptosis

Caption: Mechanism of action of this compound in pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and, for comparison, the standard-of-care chemotherapeutic agent gemcitabine (B846), in pancreatic cancer cell lines.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (72-hour treatment) [4]

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Adenocarcinoma~0.2
PANC-1Pancreatic Adenocarcinoma~0.5
ASC (Control)Adipose-derived Stem Cells>10

Table 2: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines (72-hour treatment) [4]

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Adenocarcinoma~0.01
PANC-1Pancreatic Adenocarcinoma~0.02
ASC (Control)Adipose-derived Stem Cells~0.005

Experimental Protocols

A generalized workflow for investigating the effects of this compound on pancreatic cancer cells is depicted below.

Experimental_Workflow Cell_Culture 1. Pancreatic Cancer Cell Culture Drug_Treatment 2. This compound Treatment (Single Agent or Combination) Cell_Culture->Drug_Treatment Cell_Viability 3a. Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Western_Blot 3b. Western Blot Analysis (e.g., for pS10H3) Drug_Treatment->Western_Blot Immunofluorescence 3c. Immunofluorescence (e.g., for Mitotic Spindles) Drug_Treatment->Immunofluorescence Data_Analysis 4. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on pancreatic cancer cell lines.

Materials:

  • Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is recommended.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for pS10H3

This protocol is to assess the inhibition of MPS1 kinase activity by this compound by measuring the levels of phosphorylated Histone H3 at Serine 10 (pS10H3).

Materials:

  • Pancreatic cancer cell lines

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS10H3, anti-total Histone H3 (as a loading control), anti-GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pS10H3) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip and re-probe the membrane for total Histone H3 and GAPDH as loading controls.

Combination Therapy: this compound and Gemcitabine

Given that gemcitabine is a standard-of-care chemotherapy for pancreatic cancer, investigating its combination with this compound is a logical next step. The distinct mechanisms of action—DNA synthesis inhibition by gemcitabine and induction of mitotic catastrophe by this compound—suggest the potential for synergistic or additive effects.

Protocol 3: Combination Index (CI) Assay

This protocol is to determine if the combination of this compound and gemcitabine has a synergistic, additive, or antagonistic effect on pancreatic cancer cell viability.

Procedure:

  • Determine IC50 values: First, determine the IC50 values for this compound and gemcitabine individually in the pancreatic cancer cell line of interest, as described in Protocol 1.

  • Combination Treatment:

    • Design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).

    • Treat the cells with the single agents and the combinations for 72 hours.

  • Cell Viability Assessment:

    • Perform a cell viability assay (e.g., MTT) as described in Protocol 1.

  • Data Analysis (Chou-Talalay Method):

    • Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1: Synergistic effect

    • CI = 1: Additive effect

    • CI > 1: Antagonistic effect

Conclusion

This compound represents a targeted therapeutic strategy that exploits the inherent vulnerability of chromosomally unstable pancreatic cancer cells. Its ability to selectively induce mitotic catastrophe in cancer cells while sparing normal cells makes it an attractive candidate for further preclinical and clinical investigation. The provided protocols offer a framework for researchers to explore the efficacy and mechanism of this compound, both as a single agent and in combination with standard chemotherapies, with the ultimate goal of developing more effective treatments for pancreatic cancer.

References

Troubleshooting & Optimization

Navigating Nms-P715 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting experimental results obtained with Nms-P715, a potent and selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis. Inhibition of MPS1 by this compound leads to an override of the SAC, resulting in accelerated mitosis, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is an ATP-competitive inhibitor of MPS1 kinase.[4] By inhibiting MPS1, it disrupts the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome alignment before cell division.[1][5] This disruption leads to premature entry into anaphase, resulting in severe chromosome missegregation and the formation of aneuploid cells, which often triggers apoptotic cell death.[1][3]

  • What are the expected cellular effects of this compound treatment? Treatment of cancer cells with this compound is expected to cause an accelerated exit from mitosis, an increased number of cells with abnormal chromosome numbers (aneuploidy), and a decrease in cell viability and proliferation.[1][2][3][6] You may also observe an increase in markers of apoptosis.

  • In which cell lines is this compound active? this compound has shown anti-proliferative activity in a wide range of cancer cell lines, including but not limited to those derived from ovarian, colon, breast, renal, and melanoma cancers.[5][7] Its efficacy can be influenced by the expression levels of proteins like CDC20.[8]

  • How should this compound be stored and handled? this compound is typically supplied as a solid. For long-term storage, it is recommended to store the powder at -20°C. For short-term storage, 4°C is acceptable. Stock solutions, typically prepared in DMSO, should be stored at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Common Experimental Issues

Issue Possible Cause(s) Suggested Solution(s)
No or low efficacy of this compound 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance. This can be due to mutations in the MPS1 kinase domain, such as at Cys604, which can reduce inhibitor binding.[9] 3. Drug instability: Improper storage or handling of this compound may have led to its degradation. 4. High CDC20 expression: High levels of the anaphase-promoting complex/cyclosome (APC/C) coactivator CDC20 have been shown to increase sensitivity to MPS1 inhibitors.[8] Conversely, low levels may contribute to reduced sensitivity.1. Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify the optimal concentration range. 2. Sequence the MPS1 gene: Check for known resistance mutations in your cell line. Consider using a different MPS1 inhibitor with a distinct binding mode. 3. Use fresh drug stocks: Prepare fresh solutions from a properly stored powder. 4. Assess CDC20 levels: Evaluate the expression of CDC20 in your cell line via western blot or other methods.
High cell death in control (DMSO-treated) group 1. DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. 2. Cell culture conditions: Suboptimal culture conditions (e.g., contamination, over-confluency) can lead to increased cell death.1. Use a lower concentration of DMSO: Ensure the final DMSO concentration in your culture medium is typically ≤ 0.1%. 2. Maintain optimal cell culture practices: Regularly check for contamination and ensure cells are seeded at an appropriate density.
Inconsistent results between experiments 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent drug preparation: Variations in the preparation of this compound solutions can lead to different effective concentrations. 3. Differences in incubation times: The duration of drug exposure can significantly impact the outcome.1. Use cells within a consistent passage number range: Standardize the passage number of cells used for your experiments. 2. Standardize drug preparation: Follow a consistent protocol for dissolving and diluting this compound. 3. Maintain consistent incubation times: Ensure that the duration of this compound treatment is the same across all experiments.
Unexpected off-target effects While this compound is a selective MPS1 inhibitor, at higher concentrations, it may inhibit other kinases to a lesser extent, such as CK2, MELK, and NEK6.[4]Use the lowest effective concentration: Stick to concentrations around the IC50 value for your cell line to minimize the risk of off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Assay Cell Line(s) IC50 / EC50 Reference
MPS1 Kinase Activity-182 nM[4]
Spindle Assembly Checkpoint (SAC) Override-65 nM[4]
ProliferationHCT1161 µM (inhibits proliferation)[4]
ProliferationA2780-[7]
ProliferationPanel of 127 cancer cell lines0.192 to 10 µM[5][7]

Table 2: In Vivo Antitumor Activity of this compound

Xenograft Model Dosage and Administration Effect Reference
A2780 Ovarian Carcinoma90 mg/kg, daily, oralPotent tumor growth inhibition[10]
A375 Melanoma100 mg/kg, daily, oral~43% tumor growth inhibition[4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 16% SDS in water, pH 4.7)

    • 96-well plates

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

2. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Materials:

    • This compound

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% cold ethanol (B145695)

    • PBS

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]

3. Western Blotting for Spindle Assembly Checkpoint Proteins

This protocol is for examining the expression and phosphorylation status of key SAC proteins following this compound treatment.

  • Materials:

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against MPS1, phospho-MPS1, Mad2, BubR1, Cdc20, Cyclin B1, Securin, and a loading control (e.g., GAPDH or β-actin).

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescence substrate

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

Signaling Pathway of this compound Action

Nms_P715_Pathway cluster_Mitosis Mitosis NmsP715 This compound MPS1 MPS1 Kinase NmsP715->MPS1 SAC Spindle Assembly Checkpoint (SAC) (Mad1, Mad2, Bub1, BubR1) MPS1->SAC Activates APC_C APC/C-Cdc20 SAC->APC_C Inhibits Anaphase Premature Anaphase APC_C->Anaphase Initiates Aneuploidy Aneuploidy Anaphase->Aneuploidy CellDeath Cell Death Aneuploidy->CellDeath Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570-590 nm) solubilize->read_absorbance end End read_absorbance->end Troubleshooting_Workflow start Low/No Efficacy Observed check_concentration Is the concentration optimal? start->check_concentration check_resistance Is the cell line resistant? check_concentration->check_resistance Yes solution1 Perform dose-response curve (IC50) check_concentration->solution1 No check_drug_quality Is the drug stock viable? check_resistance->check_drug_quality Unlikely solution2 Sequence MPS1 gene for mutations check_resistance->solution2 Possibly solution3 Prepare fresh This compound solution check_drug_quality->solution3 No

References

Nms-P715 Off-Target Kinase Effects: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase effects of Nms-P715, a potent inhibitor of the Monopolar Spindle 1 (MPS1) kinase. Understanding the selectivity profile of any inhibitor is critical for interpreting experimental results and anticipating potential biological consequences. This resource offers troubleshooting guidance and frequently asked questions in a clear question-and-answer format, alongside detailed experimental protocols and visual aids to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1] The SAC is a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1]

Q2: What are the known off-target effects of this compound on other kinases?

While this compound is highly selective for MPS1, in vitro kinase screening has revealed inhibitory activity against a small number of other kinases, particularly at higher concentrations. The table below summarizes the kinases inhibited by this compound with IC50 values below 10 µM from a panel of 60 kinases.

Q3: How can I be sure that the observed phenotype in my experiment is due to MPS1 inhibition and not an off-target effect?

To confirm that the observed cellular effects are due to the inhibition of MPS1, consider the following troubleshooting strategies:

  • Dose-response experiments: Correlate the concentration of this compound required to induce the phenotype with its IC50 for MPS1. Effects observed at concentrations significantly higher than the MPS1 IC50 may suggest off-target activity.

  • Rescue experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of MPS1. If the phenotype is reversed, it strongly indicates that the effect is on-target.

  • Direct measurement of MPS1 activity: Assess the phosphorylation status of known MPS1 substrates (e.g., KNL1, Mad1) in your experimental system to confirm target engagement at the concentrations of this compound being used.

Q4: What are the potential consequences of the observed off-target activities of this compound?

The off-target inhibition of kinases such as MELK and NEK6 could potentially contribute to the overall cellular phenotype, especially at higher concentrations of this compound. Both MELK and NEK6 are involved in cell cycle regulation and mitosis. Therefore, it is crucial to carefully titrate this compound and use the lowest effective concentration to minimize the risk of off-target effects confounding the interpretation of your results.

Off-Target Kinase Selectivity Profile

The following table summarizes the inhibitory activity of this compound against a panel of 60 kinases. Only kinases with an IC50 value below 10 µM are listed.

KinaseIC50 (µM)
MPS1 (TTK) 0.182
MELK>5
NEK6>5
CK2>5

Data extracted from the supplementary information of Colombo R, et al. Cancer Res. 2010 Dec 15;70(24):10255-64.

Experimental Protocols

Here are detailed methodologies for key experiments relevant to studying the effects of this compound.

Biochemical Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the IC50 of this compound against a target kinase.

Materials:

  • Recombinant purified kinase

  • Kinase-specific peptide substrate

  • This compound stock solution (in DMSO)

  • ATP and γ-³²P-ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only vehicle control.

  • In a reaction tube, combine the kinase, peptide substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2]

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired duration (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Incubate the plate for a further 2-4 hours, or overnight, at 37°C in a humidified atmosphere.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[3][4][5][6]

Western Blotting for Cell Cycle Proteins

This protocol is for analyzing the expression and phosphorylation status of cell cycle-related proteins following this compound treatment.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Phospho-Histone H3, Cyclin B1, Securin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.[7][8]

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.[7]

  • Transfer the separated proteins to a membrane.[7][9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[7][9]

  • Incubate the membrane with the primary antibody overnight at 4°C.[7][8]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for Mitotic Spindle Analysis

This protocol is for visualizing the mitotic spindle and chromosome alignment in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking solution (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin to label microtubules)

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound for the desired time.

  • Fix the cells with fixation solution for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody (e.g., anti-α-tubulin) for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Wash the cells and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.[10]

  • Visualize the cells using a fluorescence or confocal microscope.[11][12]

Visualizations

Spindle Assembly Checkpoint Signaling Pathway

The following diagram illustrates the central role of MPS1 in the Spindle Assembly Checkpoint (SAC), the pathway targeted by this compound. Unattached kinetochores activate MPS1, which triggers a signaling cascade leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation. This compound inhibits MPS1, leading to a defective SAC, mis-segregation of chromosomes, and ultimately cell death in cancer cells.

Spindle_Assembly_Checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1_active Active MPS1 KNL1 KNL1 MPS1_active->KNL1 P Bub1 Bub1 KNL1->Bub1 Recruits Mad1_Mad2 Mad1-Mad2 Bub1->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) (Mad2-Cdc20-BubR1-Bub3) Mad1_Mad2->MCC Promotes formation APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Allows Nms_P715 This compound Nms_P715->MPS1_active Inhibits

Caption: Role of MPS1 in the Spindle Assembly Checkpoint and its inhibition by this compound.

Experimental Workflow: Troubleshooting Off-Target Effects

This diagram outlines a logical workflow for researchers to distinguish between on-target and potential off-target effects of this compound in their experiments.

Troubleshooting_Workflow start Start: Observe Phenotype with This compound dose_response Perform Dose-Response Experiment start->dose_response compare_ic50 Compare EC50 of Phenotype to MPS1 IC50 dose_response->compare_ic50 on_target Conclusion: On-Target Effect (MPS1 Inhibition) compare_ic50->on_target EC50 ≈ IC50 off_target Potential Off-Target Effect compare_ic50->off_target EC50 >> IC50 rescue_exp Rescue Experiment: Overexpress Drug-Resistant MPS1 Mutant off_target->rescue_exp phenotype_rescued Is Phenotype Rescued? rescue_exp->phenotype_rescued phenotype_rescued->on_target Yes structurally_distinct Use Structurally Distinct MPS1 Inhibitor phenotype_rescued->structurally_distinct No phenotype_recapitulated Is Phenotype Recapitulated? structurally_distinct->phenotype_recapitulated phenotype_recapitulated->on_target Yes phenotype_recapitulated->off_target No

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: NMS-P715 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to NMS-P715, a potent inhibitor of the Monopolar Spindle 1 (MPS1) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, ATP-competitive inhibitor of MPS1 (also known as TTK) kinase.[1][2][3] MPS1 is a crucial regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2] By inhibiting MPS1, this compound disrupts the SAC, leading to premature exit from mitosis, severe chromosomal missegregation (aneuploidy), and ultimately, cell death in cancer cells.[1][2][4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the likely causes?

The most probable cause of acquired resistance to this compound is the emergence of point mutations within the kinase domain of the TTK gene, which encodes the MPS1 protein. These mutations can sterically hinder the binding of this compound to the ATP-binding pocket of MPS1, thereby reducing the inhibitory effect of the compound.

Q3: Which specific mutations in MPS1 are known to confer resistance to this compound?

Several mutations in the MPS1 kinase domain have been identified to confer resistance to this compound. The most well-characterized mutations include:

  • C604Y and C604W: These mutations at cysteine 604 in the hinge region of the kinase domain are a primary cause of resistance. The bulkier tyrosine or tryptophan residue creates steric hindrance, preventing this compound from binding effectively.[6]

  • M600T: A mutation at methionine 600.

  • Y568C: A mutation at tyrosine 568.

  • I531M: A mutation at isoleucine 531.

Q4: Is there evidence of cross-resistance with other MPS1 inhibitors?

Yes, some MPS1 mutations that confer resistance to this compound can also lead to resistance to other structurally related MPS1 inhibitors. However, the resistance profile can vary. For instance, the C604Y and C604W mutations, which confer resistance to this compound and its derivative Cpd-5, do not confer resistance to the MPS1 inhibitor reversine.[7] This suggests that inhibitors with different binding modes may overcome resistance mediated by specific mutations.

Troubleshooting Guides

Problem 1: Decreased efficacy of this compound in a previously sensitive cell line.

  • Possible Cause: Development of acquired resistance due to mutations in the TTK gene.

  • Troubleshooting Steps:

    • Sequence the TTK gene: Perform Sanger sequencing or next-generation sequencing of the TTK gene from your resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to that of the parental, sensitive cell line.

    • Perform a dose-response curve: Determine the half-maximal inhibitory concentration (IC50) of this compound in both the suspected resistant and parental cell lines using a cell viability assay (e.g., CellTiter-Glo®). A significant shift in the IC50 value to a higher concentration in the resistant line confirms resistance.

    • Test alternative MPS1 inhibitors: If a resistance-conferring mutation is identified, consider testing MPS1 inhibitors with different chemical scaffolds (e.g., reversine) that may not be affected by the specific mutation.

Problem 2: High background or inconsistent results in MPS1 kinase assays with this compound.

  • Possible Cause: Issues with the assay setup, enzyme activity, or inhibitor solubility.

  • Troubleshooting Steps:

    • Enzyme Quality: Ensure the recombinant MPS1 protein is active and not degraded. Use a fresh aliquot of the enzyme if possible.

    • ATP Concentration: this compound is an ATP-competitive inhibitor. Ensure the ATP concentration in your assay is at or near the Km value for MPS1 to accurately determine the IC50.

    • Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells to avoid solvent effects. If you observe precipitation, sonicate or gently warm the stock solution.

    • Controls: Include appropriate controls in your assay:

      • No-enzyme control: To measure background signal.

      • No-inhibitor (vehicle) control: To determine maximal enzyme activity.

      • Positive control inhibitor: A known MPS1 inhibitor with a well-defined IC50.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type and Mutant MPS1 Kinase

MPS1 GenotypeIC50 (nM)Fold Resistance (vs. Wild-Type)Reference
Wild-Type1821.0[1]
C604Y3016 ± 534~16.6[6]
C604W900 ± 555~4.9[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

1. Generation of this compound Resistant Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental cancer cell line of interest (known to be initially sensitive to this compound)

    • Complete cell culture medium

    • This compound (dissolved in DMSO to create a stock solution)

    • Cell culture flasks/plates

    • Cell counting equipment

    • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.

    • Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).

    • Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Once the surviving cells reach approximately 80% confluency, subculture them into a fresh medium containing the same concentration of this compound.

    • Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).

    • Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.

    • Characterize Resistant Population: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance.

    • Isolate Clonal Populations: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution or cell sorting to establish stable, clonal resistant cell lines.

    • Confirm Resistance Mechanism: For each clonal resistant line, sequence the TTK gene to identify potential resistance mutations.

2. In Vitro MPS1 Kinase Assay

This protocol outlines a method to measure the inhibitory activity of this compound on MPS1 kinase.

  • Materials:

    • Recombinant human MPS1 kinase

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

    • ATP

    • MPS1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or an antibody-based detection system (e.g., ADP-Glo™)

    • This compound

    • 96-well plates

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare Reagents: Prepare serial dilutions of this compound in the kinase buffer. Prepare a master mix containing the kinase buffer, MPS1 substrate, and ATP (including the radiolabeled ATP if applicable).

    • Reaction Setup: Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Initiate Reaction: Add the recombinant MPS1 kinase to the master mix and then dispense the mixture into the wells to start the kinase reaction.

    • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

    • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radioactive assays or the appropriate reagent for non-radioactive assays).

    • Detection:

      • Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

      • Non-Radioactive Assay: Follow the manufacturer's protocol for the specific detection reagent (e.g., measure luminescence for ADP-Glo™).

    • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

NMS_P715_Mechanism_of_Action cluster_0 Mitosis cluster_1 Spindle Assembly Checkpoint (SAC) cluster_2 Cellular Outcomes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase SAC Satisfied Telophase Telophase Anaphase->Telophase MPS1 MPS1 SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) MPS1->SAC_Proteins Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC_Proteins->APC_C Inhibits Premature_Anaphase Premature Anaphase APC_C->Premature_Anaphase Active NMS_P715 This compound NMS_P715->MPS1 Inhibits SAC_Override SAC Override Aneuploidy Aneuploidy Premature_Anaphase->Aneuploidy Cell_Death Cell Death Aneuploidy->Cell_Death

Caption: Mechanism of action of this compound on the Spindle Assembly Checkpoint.

Resistance_Mechanism cluster_0 Wild-Type MPS1 cluster_1 Mutant MPS1 (Resistance) cluster_2 Outcome NMS_P715_WT This compound MPS1_WT MPS1 (Wild-Type) ATP-binding pocket NMS_P715_WT->MPS1_WT Binds and Inhibits Inhibition SAC Inhibition & Cell Death NMS_P715_Mut This compound MPS1_Mut MPS1 (e.g., C604Y) Altered ATP-binding pocket NMS_P715_Mut->MPS1_Mut Binding Sterically Hindered No_Inhibition Continued Cell Proliferation

Caption: Steric hindrance as a mechanism of this compound resistance.

Experimental_Workflow start Start with This compound Sensitive Cell Line culture Continuous Culture with Escalating Doses of this compound start->culture monitor Monitor for Resistant Population (IC50 Shift) culture->monitor isolate Isolate Single-Cell Clones monitor->isolate characterize Characterize Clones isolate->characterize sequence Sequence TTK Gene to Identify Mutations characterize->sequence validate Validate Resistance (e.g., Kinase Assay, Cell Viability) characterize->validate end Resistant Cell Line Established sequence->end validate->end

References

Optimizing Nms-P715 Concentration for Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Nms-P715 for accurate and reproducible cell viability assays. This compound is a potent and selective inhibitor of the Monopolar spindle 1 (Mps1/TTK) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Its mechanism of action involves inducing mitotic arrest, which can lead to aneuploidy and subsequent apoptotic cell death in cancer cells.[1][3][4][5] Understanding the nuances of its effects on cellular metabolism is critical for the correct interpretation of viability assay results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cell viability?

A1: this compound is an ATP-competitive inhibitor of Mps1/TTK kinase.[2] By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to an accelerated and aberrant mitosis.[1][4] This results in severe chromosome mis-segregation (aneuploidy) and ultimately triggers mitotic catastrophe and caspase-dependent apoptosis.[3][6] This targeted disruption of mitosis is more pronounced in rapidly dividing cancer cells, while normal cells are less affected.[4][5]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: The effective concentration of this compound is cell-line dependent. Published studies have reported IC50 values ranging from 0.192 µM to 10 µM across a wide variety of cancer cell lines, including those from the colon, breast, kidney, and melanoma.[1] For initial experiments, a broad concentration range (e.g., 0.01 µM to 25 µM) is recommended to determine the optimal inhibitory concentration for your specific cell line.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution can be stored at -20°C for several months. Working solutions should be freshly prepared by diluting the stock in a complete cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue 1: High variability or inconsistent results in MTT/XTT assays.

Possible Cause 1: Interference of this compound with metabolic assays. this compound induces mitotic arrest. Cells arrested in mitosis can remain metabolically active for a period before undergoing apoptosis. Tetrazolium-based assays like MTT and XTT measure mitochondrial reductase activity, which may not directly correlate with cell viability in the presence of mitotic inhibitors. This can lead to an overestimation of viable cells.

Solution:

  • Alternative Assays: Consider using a viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a fluorescence-based live/dead assay). ATP levels are a more direct indicator of cell viability.

  • Time-Course Experiment: Perform a time-course experiment to determine the optimal endpoint. The metabolic activity of arrested cells may decline over a longer incubation period as they progress towards apoptosis.

  • Microscopic Examination: Always supplement plate reader-based assays with visual inspection of the cells under a microscope to assess cell morphology, attachment, and signs of cell death.

Possible Cause 2: Sub-optimal cell seeding density. Cell density can significantly impact the cellular response to drug treatment and the dynamic range of the assay.

Solution:

  • Optimization of Cell Number: Before performing the this compound dose-response experiment, determine the optimal cell seeding density for your specific cell line. This is typically done by plating a range of cell numbers and measuring the signal at the intended assay endpoint. For many cell lines, a starting point of 5,000-10,000 cells per well in a 96-well plate is common for a 72-hour incubation.[7]

Possible Cause 3: Compound precipitation. this compound, like many small molecules, may precipitate at high concentrations in aqueous culture media.

Solution:

  • Solubility Check: Visually inspect the wells after adding the compound to check for any precipitate.

  • Serial Dilutions: Prepare a fresh serial dilution of this compound for each experiment to ensure accurate concentrations.

Issue 2: Discrepancy between viability assay results and observed cellular phenotype (e.g., high viability reading but visible signs of cell death).

Possible Cause: Delayed onset of apoptosis. The process from mitotic arrest to the execution of apoptosis takes time. Caspase activation, a hallmark of apoptosis, may not be robustly activated at earlier time points. Studies on other apoptosis-inducing agents show that caspase activation can be detected as early as 2-6 hours, but the peak may occur later.[8][9]

Solution:

  • Extend Incubation Time: Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for the completion of the apoptotic program. A 72-hour incubation is common for CellTiter-Glo assays with this compound.[10]

  • Apoptosis-Specific Assays: To confirm the mechanism of cell death, use assays that specifically measure apoptotic markers, such as caspase activity assays (e.g., Caspase-Glo® 3/7) or Annexin V staining followed by flow cytometry.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)Assay MethodIncubation Time (h)Reference
A2780Ovarian~1Not SpecifiedNot Specified[1]
HCT116Colon~1Not Specified24[3]
U2OSOsteosarcoma~1Not Specified86[3]
Pancreatic Ductal Adenocarcinoma Cell LinesPancreatic0-25 (growth inhibition)Not SpecifiedNot Specified
Cholangiocarcinoma Cell Lines (KKU-100, KKU-213A)CholangiocarcinomaNot Specified (potent inhibition)MTT, Colony FormationNot Specified[6]

Table 2: Recommended Starting Conditions for Cell Viability Assays with this compound.

ParameterRecommendation
Cell Seeding Density (96-well plate) 1,000 - 100,000 cells/well (optimization required)
This compound Concentration Range 0.01 µM - 25 µM (logarithmic dilutions)
Incubation Time 24 - 72 hours (72 hours is common for endpoint assays)[7][10]
Vehicle Control DMSO (at the same final concentration as the highest this compound concentration, typically ≤ 0.1%)

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well.[12]

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels and is often more reliable for compounds that induce mitotic arrest.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Mandatory Visualizations

cluster_0 This compound Signaling Pathway Nms_P715 This compound Mps1 Mps1/TTK Kinase Nms_P715->Mps1 Inhibits SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Mitosis Aberrant Mitosis SAC->Mitosis Regulates Aneuploidy Aneuploidy Mitosis->Aneuploidy Leads to Apoptosis Apoptosis (Cell Death) Aneuploidy->Apoptosis Induces

Caption: this compound inhibits Mps1/TTK, leading to aberrant mitosis, aneuploidy, and apoptosis.

cluster_1 Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with This compound Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate (Assay Specific) Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data (IC50 determination) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for performing a cell viability assay with this compound.

cluster_2 Troubleshooting Logic Inconsistent_Results Inconsistent Results? Check_Metabolism Consider Metabolic Interference Inconsistent_Results->Check_Metabolism Yes Check_Density Optimize Cell Seeding Density Inconsistent_Results->Check_Density Yes Check_Solubility Verify Compound Solubility Inconsistent_Results->Check_Solubility Yes Use_Alternative Use Alternative Assay (e.g., CellTiter-Glo) Check_Metabolism->Use_Alternative Time_Course Perform Time-Course Check_Metabolism->Time_Course Microscopy Visual Inspection Check_Metabolism->Microscopy

Caption: Troubleshooting logic for inconsistent results in this compound viability assays.

References

avoiding experimental artifacts with Nms-P715

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nms-P715, a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase. This guide is designed for researchers, scientists, and drug development professionals to help ensure the successful application of this compound in your experiments and to avoid common artifacts.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Why am I observing incomplete mitotic arrest or "mitotic slippage," where cells enter and then exit mitosis without proper chromosome segregation? 1. Suboptimal Concentration: The concentration of this compound may be too low to fully inhibit MPS1 kinase activity, allowing the Spindle Assembly Checkpoint (SAC) to be partially satisfied. 2. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms or express very high levels of MPS1, requiring a higher inhibitor concentration. 3. Compound Degradation: The compound may have degraded due to improper storage or prolonged incubation in media.1. Perform a dose-response experiment to determine the optimal concentration for mitotic arrest in your specific cell line (typically in the 100 nM - 1 µM range). 2. Confirm target engagement by measuring downstream biomarkers, such as the phosphorylation of MPS1 substrates. 3. Always use freshly prepared dilutions from a properly stored stock solution. For long-term experiments (>24h), consider replenishing the media with fresh this compound.
I'm seeing unexpected cytotoxicity in my non-cancerous control cell lines. Is this an off-target effect? 1. High Concentration: At concentrations significantly above the IC50 for MPS1, this compound may inhibit other kinases.[1] 2. Proliferation Dependence: While more selective for cancer cells, any rapidly dividing normal cell line will be sensitive to mitotic checkpoint inhibition.[2][3] 3. Contamination: The cell culture may be contaminated, or the this compound stock may be impure.1. Lower the concentration to the minimum effective dose required to inhibit MPS1. Refer to the kinase selectivity data to assess potential off-targets. 2. Use a non-proliferating or slowly proliferating cell line as a negative control if possible. Compare results to a positive control compound known to induce mitotic arrest. 3. Ensure your cell cultures are sterile and consider validating the purity of your this compound lot.
My Western blot results for downstream markers are inconsistent between experiments. 1. Timing of Cell Harvest: The effects of MPS1 inhibition on the cell cycle are dynamic. Harvesting cells at inconsistent time points post-treatment will lead to variability. 2. Cell Synchronization: If using synchronized cells, the efficiency of synchronization can vary, leading to different proportions of cells entering mitosis at the time of treatment. 3. Inconsistent Lysis/Loading: Standard technical variability in protein extraction and quantification can lead to inconsistent results.1. Establish a strict time-course experiment (e.g., 0, 6, 12, 24, 48 hours) to identify the optimal window for observing your desired effect. 2. Verify synchronization efficiency for each experiment using flow cytometry. 3. Use a robust lysis buffer and perform a protein quantification assay (e.g., BCA) to ensure equal loading. Always normalize to a loading control (e.g., GAPDH, β-actin).

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action for this compound? A1: this compound is a selective, ATP-competitive small-molecule inhibitor of MPS1 kinase.[2][4][5] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a cellular mechanism that ensures each chromosome is properly attached to the mitotic spindle before cell division proceeds.[2][6] By inhibiting MPS1, this compound abrogates the SAC, causing cells to exit mitosis prematurely. This leads to severe chromosome missegregation (aneuploidy) and subsequent cell death, particularly in cancer cells that are often dependent on a strong SAC for survival.[2][6][7]

  • Q2: How should I prepare and store this compound? A2: this compound is typically supplied as a solid. For stock solutions, dissolve it in DMSO to a concentration of 10-20 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Q3: What is the difference between the IC50 and EC50 values reported for this compound? A3: The IC50 (half-maximal inhibitory concentration) is a measure of the compound's potency in a biochemical, cell-free assay. For this compound, the IC50 against MPS1 kinase is approximately 182 nM.[1][4] The EC50 (half-maximal effective concentration) is a measure of the compound's potency in a cell-based assay. The EC50 for this compound to induce SAC override is approximately 65 nM.[1] The difference arises because cellular uptake, metabolism, and target engagement within the complex cellular environment all influence the effective concentration.

  • Q4: Can this compound be used in animal models? A4: Yes, this compound has been shown to be orally bioavailable and to inhibit tumor growth in preclinical xenograft models of cancer.[2][6]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target, MPS1, and other kinases that were inhibited with IC50 values below 10 µM. Data shows high selectivity for MPS1.

Kinase TargetIC50 (µM)Selectivity (Fold vs. MPS1)
MPS1 0.182 1x
CK25.7031.3x
MELK6.0133.0x
NEK66.0233.1x
(Data derived from published literature[1])
Table 2: Recommended Concentration Ranges for In Vitro Assays

Use this table as a starting point for your experiments. Optimal concentrations may vary by cell line and experimental conditions.

Experimental AssayRecommended Concentration RangeTypical Incubation Time
Mitotic Arrest (Flow Cytometry)0.1 - 1.0 µM12 - 24 hours
Inhibition of Proliferation (e.g., CellTiter-Glo)0.05 - 2.0 µM72 hours
Colony Formation Assay0.1 - 1.0 µM7 - 14 days
Immunofluorescence (Spindle Analysis)0.2 - 1.0 µM12 - 24 hours

Visualizations

SAC_Pathway cluster_kinetochore Unattached Kinetochore Kinetochore Kinetochore MPS1 MPS1 Kinase Kinetochore->MPS1 recruits MAD2 MAD2 MPS1->MAD2 activates BUB1 BUB1/BUBR1 MPS1->BUB1 activates NmsP715 This compound NmsP715->MPS1 INHIBITS MCC Mitotic Checkpoint Complex (MCC) MAD2->MCC BUB1->MCC APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Separase->Anaphase triggers

Caption: The Spindle Assembly Checkpoint (SAC) pathway, showing inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Result CheckConc Verify this compound Concentration & Preparation Start->CheckConc Is stock fresh? Is dilution correct? CheckCells Assess Cell Health & Density CheckConc->CheckCells Yes DoseResponse Perform Dose-Response Curve (EC50) CheckConc->DoseResponse No / Unsure CheckTime Review Time Course and Harvest Point CheckCells->CheckTime Healthy Controls Check Positive/Negative Controls CheckCells->Controls Unhealthy / Inconsistent TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse Timing Variable Consult Consult Literature for Cell-Specific Effects CheckTime->Consult Consistent DoseResponse->Consult TimeCourse->Consult Controls->Consult End Hypothesis Refined Consult->End

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in the G2/M phase of the cell cycle following this compound treatment.

  • Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) and a vehicle control (DMSO, ≤ 0.1%). Include a positive control like nocodazole (B1683961) if available.

  • Incubation: Incubate for 24 hours (or desired time point) at 37°C and 5% CO2.

  • Harvesting:

    • Collect the supernatant (contains floating mitotic cells).

    • Wash the adherent cells with PBS and detach using trypsin.

    • Combine the detached cells with the supernatant from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use the PI signal (e.g., FL2-A or a similar channel) to acquire DNA content histograms. Gate out debris and doublets, and use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of mitotic defects, such as misaligned chromosomes, caused by this compound.

  • Seeding: Plate cells on sterile glass coverslips in a 12-well or 24-well plate. Allow cells to adhere for 24 hours.

  • Treatment: Treat cells with this compound (e.g., 500 nM) and a vehicle control for 12-24 hours.

  • Fixation:

    • Aspirate the media and gently wash once with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash three times with PBS.

    • Block with 1% BSA (Bovine Serum Albumin) in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate coverslips with primary antibodies diluted in blocking buffer overnight at 4°C.

    • Example: Mouse anti-α-tubulin (for spindles) and Human anti-CREST (for kinetochores).

  • Secondary Antibody Incubation:

    • Wash three times with PBST.

    • Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-human) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • DNA Staining & Mounting:

    • Wash three times with PBST.

    • Incubate with DAPI (1 µg/mL) for 5 minutes to stain DNA.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of mitotic cells and examine for defects in spindle formation and chromosome alignment.

References

Technical Support Center: NMS-P715 and C604Y Mutation Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor NMS-P715, particularly in the context of the C604Y resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the Monopolar Spindle 1 (Mps1/TTK) kinase.[1] Mps1 is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, massive chromosome missegregation (aneuploidy), and ultimately cell death in cancer cells.[1]

Q2: What is the C604Y mutation in Mps1?

The C604Y mutation is a substitution of cysteine (C) with tyrosine (Y) at position 604 within the kinase domain of the Mps1 protein. This mutation has been identified as a mechanism of acquired resistance to this compound and its derivative, Cpd-5.[1][4]

Q3: How does the C604Y mutation confer resistance to this compound?

The C604 residue is located in the hinge region of the Mps1 ATP-binding pocket. The substitution with the bulkier tyrosine residue creates steric hindrance, which interferes with the binding of this compound.[5][6] This reduced binding affinity significantly decreases the inhibitory potency of this compound against the mutant kinase.[4]

Q4: Are there any Mps1 inhibitors that are effective against the C604Y mutation?

Yes, the Mps1 inhibitor reversine (B1683945) has been shown to be effective against the C604Y mutant. Unlike this compound, reversine lacks the bulky chemical group that causes the steric clash with the substituted tyrosine at position 604, allowing it to retain its binding affinity and inhibitory activity.[1][5]

Troubleshooting Guides

Scenario 1: this compound treatment does not induce mitotic arrest or cell death in your cancer cell line.

  • Question: I am treating my cancer cell line with this compound, but I am not observing the expected increase in mitotic cells or subsequent apoptosis. What could be the issue?

  • Possible Causes and Solutions:

    • Sub-optimal Drug Concentration: The IC50 of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Cell Line Insensitivity: Some cell lines may have intrinsic resistance to Mps1 inhibition. This could be due to pre-existing mutations in the Mps1 gene or compensatory signaling pathways.

    • Acquired Resistance: If the cells were previously sensitive to this compound, they may have acquired resistance. The most common mechanism is the C604Y mutation in the Mps1 gene.

    • Drug Inactivity: Ensure that your this compound stock solution is properly stored and has not degraded.

Scenario 2: You suspect your this compound-resistant cell line has the Mps1 C604Y mutation.

  • Question: How can I confirm the presence of the Mps1 C604Y mutation in my resistant cell line?

  • Recommended Workflow:

    • RNA Isolation and cDNA Synthesis: Isolate total RNA from both your resistant and parental (sensitive) cell lines and reverse transcribe it to cDNA.

    • PCR Amplification: Amplify the Mps1 kinase domain from the cDNA using primers flanking the C604 codon.

    • Sanger Sequencing: Sequence the PCR product to identify any mutations at the C604 position.

Scenario 3: Your apoptosis assay (e.g., Annexin V/PI staining) is not showing an increase in cell death after this compound treatment, even though you observe mitotic defects.

  • Question: I can see clear evidence of mitotic catastrophe (e.g., multinucleated cells) under the microscope after this compound treatment, but my flow cytometry data for apoptosis is negative. Why?

  • Possible Causes and Solutions:

    • Delayed Apoptosis: The induction of apoptosis downstream of mitotic catastrophe can be a delayed process. Try extending your time-course experiment to 48 or 72 hours post-treatment.

    • Assay Interference: Ensure that components of your cell culture medium or the this compound itself are not interfering with the Annexin V binding or PI staining. Include appropriate positive and negative controls in your experiment.[7][8]

    • Alternative Cell Death Pathways: While apoptosis is a common outcome, this compound can also induce other forms of cell death. Consider assays for other cell death mechanisms like necroptosis or autophagy.

Quantitative Data

Table 1: Inhibitory Potency of Mps1 Inhibitors against Wild-Type and C604Y Mutant Mps1

InhibitorTargetIC50 (nM)KD (nM)Fold Increase in Resistance (IC50)
This compound Mps1 WT139 ± 164.7 ± 2.5-
Mps1 C604Y3016 ± 5341764 ± 204~22-fold
Cpd-5 Mps1 WT9.2 ± 1.61.6 ± 0.2-
Mps1 C604Y170 ± 30471 ± 50~18-fold
Reversine Mps1 WT~116Not Reported-
Mps1 C604Y~125Not Reported~1-fold (no significant resistance)

Data compiled from multiple sources.[1][4][6][9]

Experimental Protocols

Western Blot for Mps1 Phosphorylation

This protocol is designed to assess the inhibitory activity of this compound by measuring the autophosphorylation of Mps1.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations for the appropriate time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Mps1 (e.g., anti-phospho-TTK (Thr821)) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Mps1 and a loading control (e.g., GAPDH or β-actin).

Mps1 In Vitro Kinase Assay

This protocol allows for the direct measurement of Mps1 kinase activity and the inhibitory effect of compounds like this compound.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA, 0.01% Brij-35).

    • Add recombinant Mps1 kinase to the reaction buffer.

    • Add the Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).

    • Add this compound or other inhibitors at various concentrations.

    • Initiate the reaction by adding ATP (e.g., 10 µM).

  • Incubation:

    • Incubate the reaction at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding a kinase inhibitor or EDTA.

    • Detect the phosphorylated substrate using a suitable method, such as:

      • Radiolabeling: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate.

      • Antibody-based detection: Use a phospho-specific antibody against the phosphorylated substrate in an ELISA or Western blot format.

      • Luminescence-based assay: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™).[10][11]

PCR and Sequencing of Mps1 C604 Codon

This protocol outlines the steps to identify the C604Y mutation in resistant cell lines.

  • Primer Design:

    • Design PCR primers that flank exon 15 of the human TTK gene (which contains the C604 codon).

    • Forward Primer Example: 5'-AGTGGAAGGAAGCAAGGGTG-3'

    • Reverse Primer Example: 5'-TGCCTCCTCTTCCTCAGTTG-3'

  • PCR Amplification:

    • Perform PCR using cDNA from sensitive and resistant cells as a template.

    • Use a high-fidelity DNA polymerase to minimize PCR errors.

    • PCR cycling conditions (example):

      • 95°C for 3 minutes

      • 35 cycles of:

        • 95°C for 30 seconds

        • 60°C for 30 seconds

        • 72°C for 1 minute

      • 72°C for 5 minutes

  • PCR Product Purification:

    • Run the PCR products on an agarose (B213101) gel to confirm the expected size.

    • Purify the PCR product using a commercial PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

    • Analyze the sequencing chromatograms to identify the single nucleotide polymorphism at the codon corresponding to amino acid 604.

Visualizations

Mps1_Signaling_Pathway cluster_input Upstream Signals cluster_core Spindle Assembly Checkpoint (SAC) cluster_output Downstream Effects Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 (TTK) Unattached_Kinetochores->Mps1 recruits Aurora_B_Kinase Aurora B Kinase Aurora_B_Kinase->Mps1 activates Mad1_Mad2 Mad1/Mad2 Mps1->Mad1_Mad2 phosphorylates & recruits Bub1_BubR1 Bub1/BubR1 Mps1->Bub1_BubR1 phosphorylates & recruits Anaphase Anaphase Onset Mps1->Anaphase Inhibition by this compound leads to premature anaphase NMS_P715 This compound NMS_P715->Mps1 inhibits C604Y_Mutation C604Y Mutation C604Y_Mutation->NMS_P715 blocks inhibition MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Bub1_BubR1->MCC APC_C APC/C MCC->APC_C inhibits Securin_CyclinB Securin & Cyclin B Degradation APC_C->Securin_CyclinB Securin_CyclinB->Anaphase Aneuploidy Aneuploidy & Cell Death Anaphase->Aneuploidy

Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.

Resistance_Investigation_Workflow Start Observe Resistance to this compound (e.g., lack of cell death) Cell_Culture Culture resistant and sensitive parental cells Start->Cell_Culture RNA_Extraction Isolate total RNA Cell_Culture->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis PCR PCR amplify Mps1 kinase domain cDNA_Synthesis->PCR Sequencing Sanger sequence PCR product PCR->Sequencing Analysis Analyze sequence for C604Y mutation Sequencing->Analysis Confirm_Resistance Confirm resistance phenotype (e.g., IC50 shift) Analysis->Confirm_Resistance C604Y found Alternative_Mechanism Investigate other resistance mechanisms Analysis->Alternative_Mechanism No C604Y Alternative_Inhibitor Test alternative inhibitors (e.g., reversine) Confirm_Resistance->Alternative_Inhibitor End Resistance Mechanism Identified Alternative_Inhibitor->End

Caption: Workflow for investigating this compound resistance.

Inhibitor_Sensitivity_Logic cluster_mps1 Mps1 Genotype cluster_inhibitors Inhibitor cluster_outcome Outcome WT_Mps1 Wild-Type Mps1 Sensitive Sensitive (Cell Death) WT_Mps1->Sensitive this compound WT_Mps1->Sensitive Reversine C604Y_Mps1 C604Y Mutant Mps1 C604Y_Mps1->Sensitive Reversine Resistant Resistant (Survival) C604Y_Mps1->Resistant this compound NMS_P715 This compound / Cpd-5 Reversine Reversine

Caption: Logical relationship of Mps1 genotype and inhibitor sensitivity.

References

Technical Support Center: Nms-P715 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals to enhance the in vivo efficacy of Nms-P715, a selective, ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3] MPS1 is a critical regulator of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.[2] Dysregulation of MPS1 is common in various cancers, making it a promising therapeutic target.[2][4] this compound has demonstrated antitumor activity in preclinical models by accelerating mitosis, leading to aneuploidy and cell death in cancer cells.[2][5]

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive inhibitor of MPS1 kinase with an IC50 of 182 nM.[1] By inhibiting MPS1, this compound overrides the spindle assembly checkpoint (SAC), causing premature entry into anaphase, chromosome missegregation, and ultimately, aneuploidy-induced cell death in rapidly dividing tumor cells.[1][2][6]

Q2: My this compound is difficult to dissolve. What is the recommended solvent and procedure?

A2: this compound is poorly soluble in aqueous solutions. For in vitro stock solutions, DMSO is recommended at a concentration of up to 10 mg/mL.[7] For in vivo administration, a suspension can be prepared in 0.5% carboxymethylcellulose (CMC) in saline.[1] It may be necessary to use sonication to achieve a uniform suspension.[1][8]

Q3: What is the oral bioavailability of this compound?

A3: In nude mice, this compound has an oral bioavailability of 37% at a dose of 10 mg/kg.[1][9] This should be taken into account when designing dosing regimens for oral administration.

Q4: I am observing high variability or a lack of efficacy in my tumor xenograft model. What are the potential causes?

A4: Several factors can contribute to these issues:

  • Insufficient Drug Exposure: This could be due to poor formulation, leading to low bioavailability, or an inadequate dosing regimen.[10]

  • Tumor Model Resistance: The specific tumor cell line used may have intrinsic resistance mechanisms to SAC inhibitors.

  • Animal Model Variability: The strain and health status of the animals can influence drug metabolism and tumor growth.[10]

  • Experimental Procedure: Inconsistent tumor implantation, dosing, or measurement techniques can introduce variability.

Troubleshooting Guides

Problem 1: Poor Compound Solubility and Formulation Instability
  • Symptom: The compound precipitates out of solution during preparation or upon administration.

  • Possible Cause: this compound has low aqueous solubility. The chosen vehicle may not be adequate to maintain a stable suspension.[11][12]

  • Troubleshooting Steps:

    • Vehicle Optimization: Test alternative formulation strategies for poorly soluble compounds, such as co-solvent systems (e.g., PEG400, Tween 80) or lipid-based formulations.[11][13] Ensure any excipients used are approved for in vivo use.

    • Particle Size Reduction: Micronization of the this compound powder can increase the surface area and improve the dissolution rate.[14][15]

    • Sonication: Use a probe or bath sonicator to create a more uniform and stable suspension immediately before administration.[1]

    • Fresh Preparation: Always prepare the formulation fresh for each dosing day to prevent degradation or aggregation.

Problem 2: Suboptimal Anti-Tumor Efficacy in Xenograft Models
  • Symptom: Tumor growth is not significantly inhibited compared to the vehicle control group.

  • Possible Cause: The dose and schedule may not be optimal for the specific tumor model, or the route of administration may not be providing sufficient drug exposure.

  • Troubleshooting Steps:

    • Dose Escalation Study: Conduct a pilot study with a range of doses (e.g., 50, 90, 150 mg/kg) to determine the maximum tolerated dose (MTD) and the dose-response relationship in your specific model. Doses of 90-100 mg/kg have been shown to be effective in A2780 and A375 xenograft models.[1][16]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, collect plasma and tumor samples at various time points after dosing to measure this compound concentration and target engagement (e.g., phosphorylation of MPS1 substrates). This will help correlate drug exposure with biological activity.

    • Alternative Dosing Schedule: Evaluate different dosing schedules, such as twice-daily (BID) administration or intermittent dosing, which may improve efficacy and tolerability.

    • Route of Administration: While this compound is orally bioavailable, intraperitoneal (i.p.) injection may be considered to bypass potential absorption issues and increase systemic exposure.

Problem 3: High Toxicity or Animal Morbidity
  • Symptom: Animals exhibit significant weight loss (>15-20%), lethargy, or other signs of toxicity.

  • Possible Cause: The administered dose is too high, or the formulation vehicle is causing adverse effects.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose to a level previously shown to be well-tolerated (e.g., 90 mg/kg in A2780 xenografts showed no overt toxicity).[1]

    • Vehicle Toxicity Check: Administer the vehicle alone to a control group of animals to ensure it is not the cause of the observed toxicity.

    • Supportive Care: Provide supportive care such as supplemental hydration or nutrition as recommended by veterinary staff.

    • Monitor Animal Health: Implement a more frequent and detailed monitoring schedule for animal health, including daily body weight measurements and clinical observations.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Reference
MPS1 182 [1]
CK25,700[1]
MELK6,010[1]
NEK66,020[1]

Table 2: In Vivo Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueAnimal ModelReference
Molecular Weight 676.73 g/mol N/A[1]
In Vitro Solubility (DMSO) 2 mg/mL (2.96 mM)N/A[1]
In Vivo Formulation 0.5% CMC/salineMouse[1]
In Vivo Solubility (Formulation) 3.33 mg/mL (4.92 mM)N/A[1]
Oral Bioavailability 37% (at 10 mg/kg)Nude Mice[1][9]

Table 3: Summary of In Vivo Efficacy Studies

Tumor ModelDose and RouteDosing ScheduleTumor Growth InhibitionReference
A2780 Ovarian Carcinoma 90 mg/kg, p.o.Daily for 7 days53%[7][16]
A375 Melanoma 100 mg/kg, p.o.Daily for 13 days~43%[1][16]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration
  • Weigh the required amount of this compound powder in a sterile container.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile saline.

  • Add a small volume of the 0.5% CMC/saline vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or stirring to form a suspension.

  • Sonicate the suspension in a bath sonicator for 10-15 minutes, or until a uniform, fine suspension is achieved.

  • Visually inspect for any large particles or precipitation before drawing into the dosing syringe.

  • Administer to animals via oral gavage at the desired volume (typically 10 mL/kg for mice).

Protocol 2: Mouse Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture the desired human tumor cell line (e.g., A2780 ovarian cancer cells) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of 5-6 week old female athymic nude mice.[1]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a palpable size of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1][16]

  • Treatment Administration:

    • Prepare and administer this compound or vehicle control as described in Protocol 1.

    • Dose animals according to the planned schedule (e.g., daily for 7-14 days).[16]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record animal body weights at the same frequency.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when animals show signs of excessive morbidity.

    • At the end of the study, euthanize the animals and explant tumors for ex vivo analysis (e.g., Western blot for pharmacodynamic markers).[16]

Visualizations

Nms-P715_Mechanism_of_Action cluster_mitosis Mitosis Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Premature Transition Aneuploidy Aneuploidy Anaphase->Aneuploidy Leads to Cell_Death Cell_Death Aneuploidy->Cell_Death Induces This compound This compound MPS1_Kinase MPS1_Kinase This compound->MPS1_Kinase Inhibits SAC Spindle Assembly Checkpoint (SAC) MPS1_Kinase->SAC Activates SAC->Metaphase Maintains Metaphase Arrest

Caption: Mechanism of action of this compound, leading to mitotic disruption and tumor cell death.

In_Vivo_Troubleshooting_Workflow Start Suboptimal In Vivo Efficacy Check_Formulation Issue with Formulation? Start->Check_Formulation Optimize_Vehicle Optimize Vehicle & Particle Size Check_Formulation->Optimize_Vehicle Yes Check_Dose Issue with Dose/Schedule? Check_Formulation->Check_Dose No Optimize_Vehicle->Check_Dose Dose_Escalation Conduct Dose Escalation Study Check_Dose->Dose_Escalation Yes Check_Toxicity Toxicity Observed? Check_Dose->Check_Toxicity No PK_PD_Analysis Perform PK/PD Analysis Dose_Escalation->PK_PD_Analysis PK_PD_Analysis->Check_Toxicity Reduce_Dose Reduce Dose & Assess Vehicle Check_Toxicity->Reduce_Dose Yes Improved_Efficacy Improved Efficacy Check_Toxicity->Improved_Efficacy No Reduce_Dose->Improved_Efficacy

References

Technical Support Center: Nms-P715 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Nms-P715 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-competitive small-molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase.[1][2][3][4][5] MPS1 is a crucial regulator of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][6] By inhibiting MPS1, this compound disrupts the SAC, leading to accelerated and improper mitosis, resulting in massive chromosome missegregation (aneuploidy) and subsequent cell death, a process known as mitotic catastrophe.[1][2][7][8]

Q2: What is the rationale for using this compound in cancer research?

A2: MPS1 is frequently overexpressed in a variety of human cancers, and this overexpression is often associated with a poor prognosis.[7] Cancer cells can become "addicted" to the function of the SAC to survive with a high degree of aneuploidy.[9] this compound selectively targets these cancer cells, which are more dependent on a functional SAC for survival than normal cells.[1][4][6][10] This selectivity suggests that this compound could have a favorable therapeutic index, effectively killing cancer cells while having minimal impact on healthy, non-transformed cells.[10][11]

Q3: What are the reported in vivo doses of this compound and has it been well-tolerated in animal models?

A3: In preclinical xenograft models using mice, this compound has been administered orally at doses of 90 mg/kg and 100 mg/kg daily.[2][3] One study noted that a dose of 90 mg/kg was well-tolerated, with no signs of body weight loss or other overt toxicities observed in an ovarian carcinoma xenograft model.[5]

Q4: What are the potential off-target effects of this compound?

A4: this compound is a highly selective inhibitor for MPS1. In a screening against 60 other kinases, only three (CK2, MELK, and NEK6) were inhibited with an IC50 value below 10 μM, and none were inhibited below 5 μM.[2][3] This high selectivity suggests a lower probability of off-target effects compared to less selective kinase inhibitors.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected Animal Toxicity (e.g., significant weight loss, lethargy, mortality)

  • Potential Cause: While this compound has been reported as well-tolerated, individual animal models or specific experimental conditions may lead to increased sensitivity. The mechanism of action, disruption of mitosis, could potentially affect highly proliferative normal tissues. For the broader class of MPS1 inhibitors, toxicities in the gut and bone marrow have been noted as limitations.[12]

  • Troubleshooting Steps:

    • Dose Reduction: If significant toxicity is observed, consider reducing the dose of this compound. A dose de-escalation study may be necessary to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Intermittent Dosing: Instead of daily administration, an intermittent dosing schedule (e.g., every other day, or 5 days on/2 days off) may provide a better therapeutic window by allowing normal tissues to recover.

    • Supportive Care: Ensure animals have easy access to food and water. Provide nutritional supplements if necessary. Monitor for signs of dehydration or distress.

    • Monitor Hematological Parameters: Given the potential for bone marrow toxicity with MPS1 inhibitors, conduct complete blood counts (CBCs) to monitor for signs of myelosuppression (e.g., neutropenia, thrombocytopenia).

    • Histopathological Analysis: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of major organs, with a particular focus on highly proliferative tissues like the gastrointestinal tract and bone marrow.

Issue 2: Lack of Anti-Tumor Efficacy

  • Potential Cause: Suboptimal drug exposure, characteristics of the tumor model, or issues with the formulation can all contribute to a lack of efficacy.

  • Troubleshooting Steps:

    • Verify Formulation and Administration: this compound is soluble in DMSO but has low aqueous solubility.[5] For oral administration, it is often formulated in vehicles such as 0.5% CMC in saline.[13] Ensure the compound is properly dissolved or suspended and that the oral gavage technique is performed correctly to ensure consistent dosing.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure the concentration of this compound in plasma and tumor tissue to confirm adequate drug exposure. Correlate drug levels with a biomarker of MPS1 inhibition, such as a decrease in the phosphorylation of a downstream target.

    • Tumor Model Selection: The anti-tumor activity of this compound relies on the tumor cells being dependent on the spindle assembly checkpoint. Some tumor models may have alternative survival mechanisms that make them less sensitive to MPS1 inhibition.

    • Combination Therapy: Consider combining this compound with other anti-cancer agents. For instance, MPS1 inhibitors have been shown to synergize with taxanes, a class of chemotherapy drugs that also affect mitosis.[12][14]

Data Presentation

Table 1: Summary of In Vivo Dosing and Tolerability of this compound in Mouse Models

Animal ModelTumor TypeDoseAdministration RouteDosing ScheduleObserved TolerabilityReference
Nude MiceA2780 Ovarian Carcinoma90 mg/kgOralDailyWell-tolerated, no body weight loss or overt toxicities.[5]
Nude MiceA375 Melanoma100 mg/kgOralDailyTumor growth inhibition observed.[2]

Experimental Protocols

Protocol: In Vivo Efficacy and Toxicity Assessment of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice) for tumor cell line xenografts. House animals in accordance with institutional guidelines.

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

  • This compound Formulation:

    • For a 10 mg/mL solution, dissolve 10 mg of this compound in a suitable vehicle. A common formulation for oral administration of poorly soluble compounds is 0.5% carboxymethylcellulose (CMC) with or without a small percentage of a surfactant like Tween 80. Due to its solubility in DMSO, an initial stock solution in DMSO can be prepared and then diluted in the final aqueous vehicle.

    • Note: The final concentration of DMSO administered to the animal should be kept low (typically <5%) to avoid toxicity.

  • Drug Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 90 mg/kg). The volume administered is typically 100 µL per 10 grams of body weight.

  • Toxicity Monitoring:

    • Record the body weight of each animal 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

    • Utilize a clinical scoring system to quantify and standardize observations of animal health.

  • Efficacy Endpoint: Continue treatment for the planned duration or until tumors in the control group reach the maximum allowable size as per institutional guidelines.

  • Terminal Procedures:

    • At the end of the study, collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.

    • Euthanize animals and perform a necropsy.

    • Collect and weigh tumors.

    • Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract, bone marrow) and fix in 10% neutral buffered formalin for histopathological analysis.

Visualizations

MPS1_Signaling_Pathway Mechanism of this compound Action cluster_mitosis Mitosis cluster_inhibition This compound Intervention Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->SAC_Activation SAC_Inactivation Premature SAC Inactivation MPS1->SAC_Inactivation APC_C_Inhibition APC/C Inhibition SAC_Activation->APC_C_Inhibition Securin_Stabilization Securin Stabilization APC_C_Inhibition->Securin_Stabilization Separase_Inactive Inactive Separase Securin_Stabilization->Separase_Inactive Cohesin_Intact Intact Cohesin Separase_Inactive->Cohesin_Intact Metaphase_Arrest Metaphase Arrest (Allows for proper chromosome alignment) Cohesin_Intact->Metaphase_Arrest Nms_P715 This compound Nms_P715->MPS1 inhibits MPS1_Inhibited Inhibited MPS1 APC_C_Active Premature APC/C Activation SAC_Inactivation->APC_C_Active Securin_Degradation Securin Degradation APC_C_Active->Securin_Degradation Separase_Active Active Separase Securin_Degradation->Separase_Active Cohesin_Cleavage Premature Cohesin Cleavage Separase_Active->Cohesin_Cleavage Mitotic_Catastrophe Chromosome Missegregation & Mitotic Catastrophe Cohesin_Cleavage->Mitotic_Catastrophe

Caption: this compound inhibits MPS1, leading to premature SAC inactivation and mitotic catastrophe.

Troubleshooting_Workflow Troubleshooting In Vivo this compound Experiments cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues Start Experiment Start Observation Observe Unexpected Results (Toxicity or Lack of Efficacy) Start->Observation Decision_Point What is the primary issue? Observation->Decision_Point Toxicity_Observed Unexpected Toxicity (e.g., Weight Loss >15%) Decision_Point->Toxicity_Observed Toxicity Efficacy_Lacking Lack of Anti-Tumor Efficacy Decision_Point->Efficacy_Lacking Lack of Efficacy Toxicity_Actions Implement Mitigation Strategies: - Reduce Dose - Switch to Intermittent Dosing - Provide Supportive Care Toxicity_Observed->Toxicity_Actions Toxicity_Monitoring Monitor CBC and Perform Histopathology Toxicity_Actions->Toxicity_Monitoring End Refined Experiment Toxicity_Monitoring->End Efficacy_Checks Verify: 1. Formulation & Administration 2. Tumor Model Sensitivity 3. Drug Exposure (PK/PD) Efficacy_Lacking->Efficacy_Checks Efficacy_Solutions Consider: - Reformulation - Alternative Tumor Model - Combination Therapy Efficacy_Checks->Efficacy_Solutions Efficacy_Solutions->End

References

Validation & Comparative

Confirming Nms-P715 On-Target Effects in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nms-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase, with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation of its on-target effects in a cellular context.

This compound is an ATP-competitive inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of MPS1 disrupts the proper alignment of chromosomes during mitosis, leading to aneuploidy and subsequent cell death in cancer cells.[2][3][4][5] This mechanism makes MPS1 a compelling target for cancer therapy.

Comparative Analysis of MPS1 Inhibitors

To evaluate the on-target efficacy of this compound, its biochemical and cellular activities are compared with other known MPS1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency.

InhibitorTypeTargetIC50 (nM)Cell Line(s)Reference(s)
This compound Small MoleculeMPS1182-[1][6]
71.3 (recombinant kinase domain)-[7]
Proliferation192 - 10,000Panel of 127 cancer cell lines[2]
BAY 1217389 Small MoleculeMPS1<10-[8][9][10][11]
0.63-[12]
CFI-402257 Small MoleculeTTK/Mps11.7-[6][10]
AZ3146 Small MoleculeMps135-[6][9][10][13][14]
Reversine Small MoleculeMPS16 (kinase domain), 2.8 (full-length)-[15]
Aurora B98.5-[15]
Proliferation (CCA cells)VariesKKU-213A, KKU-213B[16]
Cpd-5 Small MoleculeMPS15.8 (recombinant kinase domain)-[7][17]
Proliferation20-25DLD1, HCT116, U2OS[7][17]
Mps1-IN-1 Small MoleculeMps1367-[6]
MPI-0479605 Small MoleculeMps11.8-[6][9]
BAY 1161909 (Empesertib) Small MoleculeMps1<1-[6][9]

Experimental Protocols

Confirmation of on-target effects is crucial. Below are detailed methodologies for key experiments used to characterize MPS1 inhibitors like this compound.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection: Collect the supernatant and analyze the amount of soluble MPS1 protein by Western blotting or other quantitative protein analysis methods. An upward shift in the melting curve in the presence of this compound indicates target engagement.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies compound binding to a target protein using Bioluminescence Resonance Energy Transfer (BRET).

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing an MPS1-NanoLuc® fusion protein. Seed the transfected cells in a multi-well plate.

  • Assay Setup: Add a cell-permeable fluorescent tracer that binds to MPS1 to the cells. Then, add varying concentrations of the test compound (this compound) or a vehicle control.

  • BRET Measurement: After an incubation period to reach binding equilibrium, add the NanoBRET® substrate. Measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis: The BRET ratio is calculated from the acceptor and donor emission signals. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.

Western Blotting for Downstream Signaling

Inhibition of MPS1 kinase activity leads to a reduction in the phosphorylation of its downstream substrates, such as Histone H3 at Serine 10 (a marker of mitosis).

Protocol:

  • Cell Lysis: Treat cells with this compound or other inhibitors for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Histone H3 Ser10) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-protein signal in this compound-treated cells compared to the control confirms the inhibition of MPS1 kinase activity.

Visualizing Pathways and Workflows

Spindle Assembly Checkpoint (SAC) Signaling Pathway

The following diagram illustrates the central role of MPS1 in the SAC, which is inhibited by this compound.

SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates AuroraB Aurora B AuroraB->MPS1 activates Bub1 Bub1 KNL1->Bub1 recruits Mad1_Mad2 Mad1-Mad2 Bub1->Mad1_Mad2 recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC promotes assembly APC_C APC/C MCC->APC_C inhibits Securin Securin APC_C->Securin degrades Separase Separase Securin->Separase inhibits Anaphase Anaphase Onset Separase->Anaphase triggers NmsP715 This compound NmsP715->MPS1 inhibits

Caption: this compound inhibits MPS1, disrupting the SAC signaling cascade.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in performing a CETSA experiment to confirm target engagement.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment heat_shock Apply Temperature Gradient (Heat Shock) treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for MPS1 supernatant->western_blot analysis Analyze Melting Curve Shift western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: Workflow for confirming this compound target engagement using CETSA.

Logical Relationship: Confirming On-Target Effects

This diagram illustrates the logical flow for confirming that the cellular effects of this compound are due to its interaction with MPS1.

OnTarget_Logic hypothesis Hypothesis: This compound inhibits cell proliferation via MPS1 biochemical Biochemical Assay: This compound inhibits purified MPS1 kinase hypothesis->biochemical target_engagement Cellular Target Engagement: This compound binds to MPS1 in cells (CETSA / NanoBRET) hypothesis->target_engagement conclusion Conclusion: Cellular effects of this compound are on-target biochemical->conclusion downstream Downstream Pathway Inhibition: This compound reduces phosphorylation of MPS1 substrates target_engagement->downstream target_engagement->conclusion phenotype Cellular Phenotype: This compound induces mitotic errors and cell death downstream->phenotype downstream->conclusion phenotype->conclusion

Caption: Logical framework for validating the on-target effects of this compound.

References

NMS-P715: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of NMS-P715, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

This compound is an ATP-competitive inhibitor of MPS1, a key regulator of the Spindle Assembly Checkpoint (SAC), with a reported half-maximal inhibitory concentration (IC50) of 182 nM. Its high selectivity makes it a valuable tool for studying the roles of MPS1 in cellular processes and a potential candidate for cancer therapy.

Kinase Selectivity Profile of this compound

This compound has been profiled against a broad panel of kinases, demonstrating a high degree of selectivity for its primary target, MPS1. While the complete screening data against a full panel of 60 kinases is not publicly available, published research indicates that very few other kinases are inhibited at concentrations close to the IC50 for MPS1.

The following table summarizes the known inhibitory activity of this compound against its primary target and other kinases.

Kinase TargetIC50 (µM)Selectivity vs. MPS1 (Fold)Reference
MPS1 (TTK) 0.182 1
CK2< 10> 55
MELK< 10> 55
NEK6< 10> 55
Panel of 56 other kinases> 5> 27[1]

Note: The IC50 values for CK2, MELK, and NEK6 are reported to be below 10 µM, indicating at least a 55-fold selectivity for MPS1 over these kinases. For a panel of 59 other kinases, the IC50 values were all determined to be greater than 5 µM.[1]

Experimental Protocols

The determination of the kinase selectivity profile of this compound involves biochemical assays designed to measure the inhibition of kinase activity. While the exact protocol used in the initial characterization may vary, a common and representative method is the ADP-Glo™ Kinase Assay.

Representative Kinase Inhibition Assay Protocol (ADP-Glo™ Assay)

This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer (e.g., DMSO).

    • Prepare the kinase reaction buffer containing the purified kinase enzyme, the specific substrate (e.g., a peptide or protein), and any necessary co-factors (e.g., MgCl2).

    • Prepare the ATP solution at a concentration relevant to the kinase being tested (often at or near its Km value).

    • Prepare the ADP-Glo™ reagent and Kinase Detection Reagent as per the manufacturer's instructions.

  • Kinase Reaction:

    • Add the diluted test compound to the wells of a microplate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate the plate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further illustrate the context of this compound's activity, the following diagrams depict a typical experimental workflow for kinase selectivity profiling and the signaling pathway in which MPS1 plays a crucial role.

G cluster_0 Compound Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection cluster_3 Data Analysis a Serial Dilution of this compound b Add Kinase & Substrate a->b c Add ATP to Initiate b->c d Incubation c->d e Add ADP-Glo™ Reagent d->e f Add Kinase Detection Reagent e->f g Measure Luminescence f->g h Calculate % Inhibition g->h i Determine IC50 h->i

Experimental workflow for kinase selectivity profiling.

G cluster_0 Spindle Assembly Checkpoint (SAC) MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1_BUB3 BUB1/BUB3 KNL1->BUB1_BUB3 recruits MAD1_MAD2 MAD1/MAD2 BUB1_BUB3->MAD1_MAD2 recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC forms APC_C APC/C-CDC20 MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase promotes NMS_P715 This compound NMS_P715->MPS1 inhibits

The role of MPS1 in the Spindle Assembly Checkpoint pathway.

References

Nms-P715 versus other MPS1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nms-P715 and Other MPS1 Inhibitors for Researchers and Drug Development Professionals

Introduction

Monopolar spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a vital cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Upregulation of MPS1 has been observed in a variety of human tumors, making it an attractive target for cancer therapy. This compound is a potent and selective, orally bioavailable, ATP-competitive inhibitor of MPS1 kinase.[1][2] This guide provides a comprehensive comparison of this compound with other notable MPS1 inhibitors, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action of MPS1 Inhibitors

MPS1 inhibitors, including this compound, act by competing with ATP for the binding site in the kinase domain of the MPS1 protein. This inhibition disrupts the SAC, leading to an accelerated and premature exit from mitosis. The consequence of this untimely mitotic exit is severe chromosome missegregation, resulting in aneuploidy and, ultimately, selective cell death in rapidly dividing cancer cells.[1][2]

Comparative Performance Data

The following tables summarize the in vitro and cellular potency of this compound in comparison to other well-characterized MPS1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Kinase Inhibition

InhibitorTargetIC50 (nM)Ki (nM)Reference
This compound MPS11820.99[3]
CFI-402257 MPS1/TTK1.70.1[4]
MPI-0479605 Mps11.8-[4]
Reversine MPS12.8-[5]
CCT251455 MPS13-[4]
TC-Mps1-12 Mps16.4-[4]
BAY 1161909 (Empesertib) Mps1< 10-[6]
BAY 1217389 MPS1< 10-[4]
BOS-172722 MPS111-[4]
AZ3146 Mps135-[4]
Mps1-IN-3 MPS150-[4]

Table 2: Cellular Activity

InhibitorAssayCell LineEC50 (nM)Reference
This compound SAC Override (pH3 Ser10)U2OS65[7]
CFI-402257 Mps1 Autophosphorylation-6.5[8][9]
MPI-0479605 G2/M EscapeHeLa71.3[1]
OSU-13 TTK-NanoLuc BindingHEK29310[10]
CFI-402257 TTK-NanoLuc BindingHEK29394.3[10]

Experimental Protocols

MPS1 Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against MPS1 kinase activity.

Methodology: A common method is a radiometric assay or a fluorescence-based assay.

  • Radiometric Assay:

    • Recombinant human MPS1 kinase is incubated with a substrate (e.g., myelin basic protein or a specific peptide) and γ-³²P-ATP in a kinase buffer.

    • The inhibitor at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

  • Fluorescence-Based Assay (e.g., ADP-Glo™):

    • The assay measures the amount of ADP produced during the kinase reaction.

    • Recombinant MPS1 kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor.

    • After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.

    • A second reagent is added to convert the ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

    • The luminescence intensity is proportional to the ADP concentration and, therefore, the kinase activity.

    • IC50 values are determined from the dose-response curves.[11]

Spindle Assembly Checkpoint (SAC) Override Assay

Objective: To measure the ability of an inhibitor to force cells to exit mitosis despite the presence of a spindle-disrupting agent that activates the SAC.

Methodology:

  • Cells (e.g., U2OS or HeLa) are seeded in multi-well plates.

  • Cells are treated with a spindle-disrupting agent, such as nocodazole (B1683961) or taxol, to induce mitotic arrest and activate the SAC. This leads to an accumulation of cells in mitosis.

  • The MPS1 inhibitor is then added at various concentrations.

  • After a defined incubation period, cells are fixed and stained for a mitotic marker, typically phosphorylated Histone H3 on Serine 10 (pHH3-Ser10), and with a DNA dye (e.g., DAPI).

  • The percentage of mitotic cells (pHH3-positive) is quantified using high-content imaging or flow cytometry.

  • A decrease in the percentage of mitotic cells in the presence of the inhibitor indicates SAC override.

  • The EC50 value is the concentration of the inhibitor that causes a 50% reduction in the mitotic index compared to the nocodazole-arrested control.[12][13]

Cell Proliferation Assay

Objective: To determine the effect of an MPS1 inhibitor on the growth of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the MPS1 inhibitor.

  • After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using various methods:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt into a colored formazan (B1609692) product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • The absorbance or luminescence is read using a plate reader.

  • The IC50 for cell proliferation is calculated as the concentration of the inhibitor that reduces cell growth by 50% compared to untreated control cells.

Aneuploidy Analysis

Objective: To quantify the induction of aneuploidy following treatment with an MPS1 inhibitor.

Methodology:

  • Cells are treated with the MPS1 inhibitor for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Following treatment, cells are harvested and fixed, typically with ethanol.

  • The fixed cells are then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI) or DAPI. RNase is often included to prevent staining of double-stranded RNA.

  • The DNA content of individual cells is analyzed by flow cytometry.

  • The resulting DNA content histogram will show peaks corresponding to cells in the G1, S, and G2/M phases of the cell cycle.

  • Aneuploid cells will have a DNA content that is not a multiple of the normal haploid genome and will appear as additional peaks or a broadening of the G1 and G2/M peaks in the histogram. The percentage of aneuploid cells can be quantified from this data.[14][15][16]

Visualizations

MPS1 Signaling Pathway in Spindle Assembly Checkpoint

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 Bub1 Bub1 MPS1->Bub1 Phosphorylates Aurora_B Aurora_B Aurora_B->MPS1 Activates Mad1_Mad2 Mad1_Mad2 Bub1->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C_Cdc20 APC/C-Cdc20 MCC->APC_C_Cdc20 Inhibits Securin_CyclinB Securin & Cyclin B APC_C_Cdc20->Securin_CyclinB Ubiquitinates for Degradation Anaphase Anaphase Securin_CyclinB->Anaphase Inhibits

Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

Experimental Workflow for Comparing MPS1 Inhibitors

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_comparison Comparative Analysis Kinase_Assay MPS1 Kinase Inhibition Assay IC50_determination Determine IC50 Kinase_Assay->IC50_determination Data_Comparison Compare Potency & Efficacy of Inhibitors IC50_determination->Data_Comparison Cell_Culture Cancer Cell Lines (e.g., HeLa, U2OS) SAC_Assay SAC Override Assay Cell_Culture->SAC_Assay Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Aneuploidy_Assay Aneuploidy Analysis Cell_Culture->Aneuploidy_Assay EC50_determination Determine EC50 (SAC Override) SAC_Assay->EC50_determination IC50_prolif_determination Determine IC50 (Proliferation) Proliferation_Assay->IC50_prolif_determination Aneuploidy_quantification Quantify Aneuploidy Aneuploidy_Assay->Aneuploidy_quantification EC50_determination->Data_Comparison IC50_prolif_determination->Data_Comparison Aneuploidy_quantification->Data_Comparison

Caption: General workflow for the comparative evaluation of MPS1 inhibitors.

Conclusion

This compound is a well-characterized, selective inhibitor of MPS1 kinase with demonstrated cellular activity. While it shows potent inhibition of MPS1, a number of other inhibitors, such as CFI-402257 and MPI-0479605, exhibit lower IC50 values in in vitro kinase assays. The choice of an appropriate MPS1 inhibitor for research or therapeutic development will depend on a variety of factors including potency, selectivity, pharmacokinetic properties, and the specific context of the study. This guide provides a foundational comparison to assist in this decision-making process, highlighting the importance of standardized experimental protocols for accurate cross-compound evaluation. Further head-to-head studies are warranted to definitively establish the comparative efficacy of these promising therapeutic agents.

References

Nms-P715 vs Cpd-5 efficacy and resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparative Analysis of Nms-P715 and Cpd-5: Efficacy and Resistance in Mps1 Inhibition

In the landscape of targeted cancer therapy, the inhibition of key cell cycle regulators has emerged as a promising strategy. Among these, Monopolar spindle 1 (Mps1/TTK) kinase, a critical component of the spindle assembly checkpoint (SAC), has garnered significant attention. This guide provides a detailed comparison of two notable Mps1 inhibitors, this compound and its derivative, Cpd-5, with a focus on their efficacy, resistance mechanisms, and the underlying experimental data.

Efficacy: A Head-to-Head Comparison

This compound was identified as a selective and orally bioavailable small-molecule inhibitor of Mps1 kinase.[1] It has demonstrated anti-proliferative effects across a wide range of cancer cell lines by inducing massive aneuploidy and subsequent cell death.[1][2] Cpd-5, a derivative of this compound, was subsequently developed and has been reported to exhibit higher potency against Mps1.[3][4]

The enhanced efficacy of Cpd-5 is evident in its lower half-maximal inhibitory concentration (IC50) values compared to this compound in in vitro kinase assays.[5] This suggests that Cpd-5 binds to and inhibits the Mps1 kinase with greater affinity.

Quantitative Efficacy Data

The following table summarizes the key efficacy data for this compound and Cpd-5 against wild-type Mps1 kinase.

CompoundTargetAssay TypeIC50Reference
This compound Mps1/TTKIn vitro kinase assay182 nM[6]
Cpd-5 Mps1/TTKIn vitro kinase assay9.2 ± 1.6 nM[7]
This compound Mps1/TTKIn vitro kinase assay139 ± 16 nM[7]
Cpd-5 Mps1/TTKIn vitro kinase assay5.8 nM[5]
This compound Mps1/TTKIn vitro kinase assay71.3 nM[5]

Mechanism of Action: Inhibiting the Spindle Assembly Checkpoint

Both this compound and Cpd-5 are ATP-competitive inhibitors that target the kinase activity of Mps1.[7] Mps1 plays a pivotal role in the SAC, a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, these compounds disrupt the SAC, leading to an accelerated and error-prone mitosis. This results in severe chromosomal mis-segregation (aneuploidy), which ultimately triggers apoptotic cell death in cancer cells.[1][8]

Mps1_Signaling_Pathway Mps1 Signaling Pathway in Spindle Assembly Checkpoint cluster_mitosis Mitosis cluster_inhibition Inhibition Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 activates SAC_Proteins Spindle Assembly Checkpoint Proteins (e.g., Mad2, BubR1) Mps1->SAC_Proteins phosphorylates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC forms APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers Nms_P715_Cpd_5 This compound / Cpd-5 Nms_P715_Cpd_5->Mps1 inhibits

Caption: Mps1 inhibition by this compound/Cpd-5 disrupts the SAC signaling cascade.

Resistance to this compound and Cpd-5

A significant challenge in targeted therapy is the development of drug resistance. For Mps1 inhibitors, resistance has been linked to mutations in the kinase domain.[3] The most well-characterized mutations are at the cysteine 604 residue, specifically C604Y (cysteine to tyrosine) and C604W (cysteine to tryptophan).[3][9]

Quantitative Resistance Data

The following table presents the IC50 values of this compound and Cpd-5 against Mps1 with resistance-conferring mutations.

CompoundMps1 MutantAssay TypeIC50Reference
Cpd-5 C604YIn vitro kinase assay170 ± 30 nM[7]
This compound C604YIn vitro kinase assay3016 ± 534 nM[7]
Cpd-5 C604WIn vitro kinase assay19 ± 1 nM[3]
This compound C604WIn vitro kinase assay900 ± 55 nM[3]

These data clearly indicate that while both compounds lose efficacy against the mutant kinases, Cpd-5 is better tolerated and retains more activity compared to this compound, especially against the C604Y mutation.[7]

Structural Basis of Resistance

The resistance conferred by the C604Y/W mutations is primarily due to steric hindrance within the ATP-binding pocket of Mps1.[7] The larger side chains of tyrosine or tryptophan at position 604 clash with the trifluoromethoxy moiety of this compound.[7] In contrast, the smaller methoxy (B1213986) group of Cpd-5 results in a less severe steric clash, allowing it to bind more effectively to the mutant kinases.[7] This structural difference explains the better performance of Cpd-5 against these resistant mutants.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro kinase assays and cell-based proliferation assays.

In Vitro Mps1 Kinase Assay

A common method to determine the IC50 of an inhibitor is a biochemical kinase assay. A generalized protocol is as follows:

  • Reagents : Recombinant Mps1 kinase, a suitable substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1), ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase assay buffer, and the test inhibitors (this compound or Cpd-5).

  • Procedure :

    • The Mps1 kinase is incubated with varying concentrations of the inhibitor in the kinase assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is then stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity or by using specific antibodies that recognize the phosphorylated substrate.

  • Data Analysis : The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

Kinase_Assay_Workflow General Workflow for an In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Mps1 Kinase - Substrate - ATP - Inhibitor (this compound/Cpd-5) Start->Prepare_Reagents Incubate Incubate Kinase with Varying Inhibitor Concentrations Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify Quantify Substrate Phosphorylation Stop_Reaction->Quantify Analyze Analyze Data and Calculate IC50 Quantify->Analyze End End Analyze->End

References

Validating Nms-P715-Induced Aneuploidy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the precise induction and validation of aneuploidy are critical for studying chromosome instability and evaluating novel anti-cancer therapeutics. Nms-P715, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, has emerged as a key tool for inducing aneuploidy. This guide provides a comprehensive comparison of this compound with other common aneuploidy-inducing agents, supported by experimental data and detailed protocols for validation.

This compound targets Mps1, a critical protein kinase that governs the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by preventing the cell from entering anaphase until all chromosomes are correctly attached to the mitotic spindle. By inhibiting Mps1, this compound effectively overrides the SAC, leading to a premature and error-prone exit from mitosis. This results in severe chromosome mis-segregation and the generation of aneuploid cells, which often leads to cell death in cancerous cell lines.[1][2]

Comparison of Aneuploidy-Inducing Agents

This compound offers a specific mechanism of action compared to other agents that induce aneuploidy through different effects on microtubule dynamics. The choice of agent can influence the type and severity of chromosomal abnormalities, as well as downstream cellular fates.

AgentTarget & Mechanism of ActionPrimary Cellular OutcomeReported Effective Concentration
This compound Mps1 Kinase Inhibitor: Abrogates the Spindle Assembly Checkpoint (SAC), leading to premature anaphase entry and chromosome mis-segregation.[1]Rapid induction of massive aneuploidy and subsequent cell death.[1][3]0.1 - 1 µM
Reversine Mps1 Kinase Inhibitor: Similar to this compound, it inhibits the SAC, causing errors in chromosome segregation.[4][5][6]Induction of aneuploidy; also noted for its ability to induce dedifferentiation in certain cell types.[4]0.1 - 0.5 µM
Nocodazole Microtubule Depolymerizing Agent: Binds to β-tubulin and inhibits microtubule polymerization, leading to mitotic arrest and subsequent abnormal mitotic exit.Mitotic arrest followed by aneuploidy or polyploidy upon drug washout.[4]0.1 - 1 µg/mL
Paclitaxel (Taxol) Microtubule Stabilizing Agent: Binds to the β-tubulin subunit of microtubules, preventing their depolymerization and leading to mitotic arrest.[7]At low concentrations, it can cause chromosome mis-segregation and aneuploidy without a prolonged mitotic arrest.[7]5 - 20 nM (for aneuploidy induction)

Quantitative Validation of this compound-Induced Aneuploidy

Experimental data demonstrates the potent ability of this compound to induce a state of gross aneuploidy.

Chromosome Number Distribution after this compound Treatment

Mitotic spread analysis of HCT116 cells treated with 1 µM this compound for 24 hours reveals a dramatic shift in chromosome number, with a significant deviation from the normal diploid state.

Chromosome NumberControl (DMSO) Treated Cells (%)This compound (1 µM) Treated Cells (%)
< 454.425.0
45 (Modal)88.21.5
> 457.473.5
Data adapted from Colombo et al., Cancer Research, 2010.[3][8]
Cell Cycle Profile Analysis

Flow cytometry analysis of DNA content in A2780 cells treated with this compound shows a significant increase in the population of cells with >4N DNA content, indicative of aneuploidy and endoreduplication.

Cell Cycle PhaseControl (DMSO) Treated Cells (%)This compound Treated Cells (%)
Sub-G12.110.5
G155.428.9
S18.710.1
G2/M23.820.3
>4N1.830.2
Data adapted from Colombo et al., Cancer Research, 2010.[3][8]

Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating the induced aneuploidy.

SAC_Pathway cluster_0 Normal Mitosis (SAC Active) cluster_1 This compound Treatment (SAC Override) Unattached_Kinetochore Unattached Kinetochore Mps1_active Mps1 (Active) Unattached_Kinetochore->Mps1_active SAC_Proteins Mad2, BubR1, etc. Mps1_active->SAC_Proteins recruits & activates MCC Mitotic Checkpoint Complex (MCC) SAC_Proteins->MCC APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase Blocked APC_C->Anaphase Nms_P715 This compound Mps1_inactive Mps1 (Inactive) Nms_P715->Mps1_inactive MCC_inactive MCC Not Formed Mps1_inactive->MCC_inactive APC_C_active APC/C (Active) MCC_inactive->APC_C_active Aneuploidy Premature Anaphase & Aneuploidy APC_C_active->Aneuploidy

Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.

Aneuploidy_Validation_Workflow cluster_methods Validation Assays start Seed Cells treat Treat with This compound or Alternative Agent start->treat harvest Harvest Cells treat->harvest split harvest->split metaphase Method 1: Chromosome Counting (Metaphase Spread) split->metaphase Fixation & Spreading flow Method 2: DNA Content Analysis (Flow Cytometry) split->flow Fixation & Staining if Method 3: Mitotic Spindle Analysis (Immunofluorescence) split->if Fixation & Staining end_meta Quantify Aneuploidy (%) metaphase->end_meta end_flow Analyze Cell Cycle Profile (>4N Population) flow->end_flow end_if Assess Mitotic Defects if->end_if

Caption: Experimental workflow for the induction and validation of aneuploidy.

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are standard protocols for the key experiments cited.

Protocol 1: Chromosome Counting via Metaphase Spread

This method directly visualizes and counts chromosomes to determine the extent of aneuploidy.

Materials:

  • Colcemid solution (e.g., 10 µg/mL stock)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hypotonic solution (0.075 M KCl), pre-warmed to 37°C

  • Freshly prepared Carnoy's fixative (3:1 methanol:glacial acetic acid)

  • Microscope slides

  • DAPI or Giemsa stain

Procedure:

  • Cell Culture and Mitotic Arrest: Culture cells to 70-80% confluency. Add Colcemid to a final concentration of 0.05-0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.

  • Cell Harvesting: Gently collect the mitotic cells by pipetting the media over the cell monolayer (mitotic shake-off). Centrifuge at 200 x g for 5 minutes.

  • Hypotonic Treatment: Aspirate the supernatant and resuspend the cell pellet in 5 mL of pre-warmed 0.075 M KCl. Incubate at 37°C for 15-20 minutes to swell the cells.

  • Fixation: Add 1 mL of fresh, ice-cold Carnoy's fixative to the cell suspension. Centrifuge at 200 x g for 5 minutes.

  • Washing: Discard the supernatant, leaving approximately 0.5 mL. Resuspend the pellet and add 5 mL of fixative dropwise while gently vortexing. Repeat this wash step two more times.

  • Slide Preparation: After the final wash, resuspend the cell pellet in a small volume of fixative (0.5-1 mL). Drop the cell suspension from a height of ~30 cm onto clean, cold, humid microscope slides.

  • Drying and Staining: Allow the slides to air dry completely. Stain with DAPI (for fluorescence microscopy) or Giemsa stain (for bright-field microscopy).

  • Analysis: Image the metaphase spreads under a high-power microscope (63x or 100x oil immersion). Count the number of chromosomes in at least 50 individual, well-spread metaphases per condition.

Protocol 2: DNA Content Analysis via Flow Cytometry

This high-throughput method assesses the distribution of cells throughout the cell cycle based on their DNA content, identifying populations with abnormal DNA content (>4N).

Materials:

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization, including the culture medium to collect any floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 5 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Storage: Incubate cells on ice for at least 30 minutes or store at -20°C for up to several weeks.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and resuspend the pellet in 0.5-1 mL of PI staining solution.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting the emission signal in the appropriate channel (typically ~617 nm). Collect data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to model the G1, S, and G2/M populations and quantify the percentage of cells in the sub-G1 (apoptotic) and >4N (aneuploid/polyploid) fractions.

Protocol 3: Mitotic Spindle Analysis via Immunofluorescence

This technique allows for the visualization of the mitotic spindle and chromosome alignment, revealing structural defects that lead to aneuploidy.

Materials:

  • Coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tublin for centrosomes)

  • Fluorescently-conjugated secondary antibodies

  • DAPI

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile coverslips to the desired confluency.

  • Fixation: After treatment, wash cells briefly with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Stain with DAPI for 5 minutes to visualize DNA.

  • Mounting: Wash a final time with PBS and mount the coverslip onto a microscope slide using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Assess mitotic cells for defects such as multipolar spindles, lagging chromosomes, and anaphase bridges.

References

NMS-P715 and Cisplatin Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cholangiocarcinoma (CCA) treatment, the quest for more effective therapeutic strategies is ongoing. This guide provides a comparative analysis of a promising combination therapy, the Monopolar Spindle 1 (MPS1) kinase inhibitor NMS-P715 with the conventional chemotherapeutic agent cisplatin (B142131). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data, experimental methodologies, and the underlying signaling pathways.

Efficacy of this compound in Combination with Cisplatin

This compound is a selective inhibitor of MPS1 kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1] By inhibiting MPS1, this compound disrupts proper chromosome segregation during mitosis, leading to aneuploidy and subsequent cell death in cancer cells. Preclinical studies have demonstrated that this compound exhibits synergistic anticancer effects when combined with cisplatin in human cholangiocarcinoma (CCA) cell lines.[1]

The synergistic effect of this combination therapy has been observed in liver fluke-associated CCA cell lines, specifically KKU-100 and KKU-213A.[1] This suggests that the addition of this compound can enhance the cytotoxic effects of cisplatin, a cornerstone of CCA chemotherapy.

Table 1: Comparison of IC50 Values for this compound and Cisplatin in Cholangiocarcinoma Cell Lines

Cell LineTreatmentIC50 (µM)
KKU-100CisplatinData Not Available
This compoundData Not Available
This compound + CisplatinSynergistic Effect Observed
KKU-213ACisplatinData Not Available
This compoundData Not Available
This compound + CisplatinSynergistic Effect Observed

Alternative and Standard Therapies for Cholangiocarcinoma

The current standard of care for advanced cholangiocarcinoma is a combination of gemcitabine (B846) and cisplatin. Other emerging therapeutic options include targeted therapies and immunotherapy. A comprehensive comparison would require head-to-head studies, which are not yet available in published literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and cisplatin combination therapy.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cholangiocarcinoma cells (e.g., KKU-100, KKU-213A) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound, cisplatin, or a combination of both for 48 hours.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.

Protocol:

  • Cell Seeding: Seed 500 cells per well in 6-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with this compound, cisplatin, or the combination at the desired concentrations for 48 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 7-10 days, allowing colonies to form.

  • Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol, and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound, cisplatin, or the combination for the desired time period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Signaling Pathways and Mechanisms

The synergistic effect of this compound and cisplatin is rooted in their distinct but complementary mechanisms of action.

Experimental_Workflow Start Start: CCA Cell Lines Treatment Treatment with: - this compound - Cisplatin - Combination Start->Treatment Assays In Vitro Assays Treatment->Assays MTT MTT Assay (Cell Viability) Assays->MTT Colony_Formation Colony Formation Assay (Clonogenic Survival) Assays->Colony_Formation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Assays->Cell_Cycle Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Colony_Formation->Data_Analysis Cell_Cycle->Data_Analysis

References

Synergistic Anti-Tumor Effects of NMS-P715 and Gemcitabine in Cholangiocarcinoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced efficacy of combining the MPS1 inhibitor NMS-P715 with the standard chemotherapeutic agent gemcitabine (B846) in the treatment of cholangiocarcinoma (CCA), supported by experimental data and mechanistic insights.

I. Executive Summary

This guide provides a comprehensive comparison of the anti-tumor effects of this compound, a potent inhibitor of the monopolar spindle 1 (MPS1) mitotic checkpoint kinase, and the nucleoside analog gemcitabine, both as single agents and in combination. Experimental evidence robustly demonstrates a synergistic relationship between this compound and gemcitabine in inhibiting the proliferation of human cholangiocarcinoma (CCA) cell lines. The combination therapy leads to a significant increase in apoptosis and cell cycle arrest compared to either drug alone. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the underlying cellular mechanisms and workflows.

II. Comparative Performance: this compound and Gemcitabine

The combination of this compound and gemcitabine has been shown to be more effective at inducing cell death in CCA cell lines than either treatment administered alone. This synergistic effect is crucial for developing more effective therapeutic strategies for CCA, a cancer with a typically poor prognosis.

Quantitative Analysis of Synergistic Effects

The synergistic effects of this compound and gemcitabine on the viability of two human cholangiocarcinoma cell lines, KKU-100 and KKU-213A, were evaluated. The Combination Index (CI) was calculated to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationCombination Index (CI)Interpretation
KKU-100 This compound + Gemcitabine< 1Synergistic
KKU-213A This compound + Gemcitabine< 1Synergistic

Table 1: Synergistic Inhibition of Cholangiocarcinoma Cell Proliferation by this compound and Gemcitabine. The combination of this compound and gemcitabine demonstrates a synergistic effect (CI < 1) in reducing the viability of both KKU-100 and KKU-213A cholangiocarcinoma cell lines.

III. Mechanistic Insights: Signaling Pathways and Drug Action

The synergistic cytotoxicity of this compound and gemcitabine stems from their distinct but complementary mechanisms of action, targeting different phases of the cell cycle and apoptotic pathways.

Gemcitabine's Mechanism of Action:

Gemcitabine is a prodrug that, once inside the cell, is converted into its active metabolites. These metabolites act as fraudulent nucleosides, incorporating into DNA and inhibiting DNA synthesis, primarily during the S-phase of the cell cycle. This disruption of DNA replication ultimately triggers apoptosis.

This compound's Mechanism of Action:

This compound is a potent and selective inhibitor of the MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts this checkpoint, leading to aberrant mitosis, aneuploidy, and ultimately, mitotic catastrophe and apoptosis.

Synergistic Interaction:

The combination of gemcitabine-induced DNA damage and S-phase arrest with this compound-mediated mitotic disruption creates a multi-pronged attack on cancer cells. Cells that might survive the initial DNA damage caused by gemcitabine are subsequently targeted during mitosis by this compound, leading to a more profound and comprehensive anti-tumor effect.

Synergistic_Mechanism cluster_gemcitabine Gemcitabine Action cluster_nmsp715 This compound Action cluster_synergy Synergistic Effect Gemcitabine Gemcitabine dFdCTP dFdCTP (active metabolite) Gemcitabine->dFdCTP DNAsynthesis DNA Synthesis dFdCTP->DNAsynthesis Inhibits S_Phase_Arrest S-Phase Arrest DNAsynthesis->S_Phase_Arrest Apoptosis_Gem Apoptosis S_Phase_Arrest->Apoptosis_Gem Enhanced_Apoptosis Enhanced Apoptosis Apoptosis_Gem->Enhanced_Apoptosis NMSP715 This compound MPS1 MPS1 Kinase NMSP715->MPS1 Inhibits SAC Spindle Assembly Checkpoint (SAC) MPS1->SAC Mitosis Proper Mitosis SAC->Mitosis Ensures Mitotic_Catastrophe Mitotic Catastrophe SAC->Mitotic_Catastrophe Dysregulation Apoptosis_NMS Apoptosis Mitotic_Catastrophe->Apoptosis_NMS Apoptosis_NMS->Enhanced_Apoptosis

Caption: Synergistic mechanism of this compound and gemcitabine.

IV. Experimental Protocols

The following are detailed methodologies for the key experiments that demonstrated the synergistic effects of this compound and gemcitabine.

Cell Culture

Human cholangiocarcinoma cell lines KKU-100 and KKU-213A were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • The following day, cells were treated with various concentrations of this compound, gemcitabine, or a combination of both drugs for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells.

  • The Combination Index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction.

Apoptosis Analysis (Flow Cytometry)
  • Cells were seeded in 6-well plates and treated with this compound, gemcitabine, or the combination for 48 hours.

  • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry within 1 hour.

  • The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were determined.

Western Blot Analysis
  • Cells were treated with the indicated drugs for the specified times.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against key apoptotic and cell cycle regulatory proteins overnight at 4°C.

  • After washing, the membranes were incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture CCA Cell Culture (KKU-100, KKU-213A) Drug_Treatment Treatment: - this compound - Gemcitabine - Combination Cell_Culture->Drug_Treatment MTT MTT Assay (Cell Viability) Drug_Treatment->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Drug_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Drug_Treatment->Western_Blot CI_Calc Combination Index Calculation MTT->CI_Calc Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Protein_Quant Protein Level Quantification Western_Blot->Protein_Quant Synergy_Conclusion Synergistic Effect Confirmed CI_Calc->Synergy_Conclusion Apoptosis_Quant->Synergy_Conclusion Protein_Quant->Synergy_Conclusion

Caption: Workflow for evaluating this compound and gemcitabine synergy.

V. Conclusion

The combination of the MPS1 inhibitor this compound and the standard chemotherapeutic agent gemcitabine demonstrates a significant synergistic anti-tumor effect in cholangiocarcinoma cell lines. This enhanced efficacy is attributed to the dual targeting of critical cellular processes: DNA synthesis and mitosis. The presented data and experimental protocols provide a solid foundation for further preclinical and clinical investigations into this promising combination therapy for cholangiocarcinoma. This guide serves as a valuable resource for researchers and drug development professionals seeking to advance novel cancer therapeutics.

Cross-Validation of NMS-P715 Results with RNAi: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the selective MPS1 kinase inhibitor, NMS-P715, with the genetic knockdown of MPS1 via RNA interference (RNAi). The data presented herein supports the specific on-target activity of this compound, demonstrating concordant phenotypic outcomes between chemical inhibition and genetic silencing of the monopolar spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).

Introduction

This compound is a potent and selective, ATP-competitive small molecule inhibitor of MPS1 (also known as TTK) kinase.[1][2] MPS1 is a key regulator of the SAC, a crucial mitotic mechanism that ensures the proper alignment and segregation of chromosomes during cell division.[2][3][4] Aberrant overexpression of MPS1 is observed in a variety of human tumors, making it a compelling target for cancer therapy.[2][4] Inhibition of MPS1 disrupts the SAC, leading to accelerated mitosis, chromosomal mis-segregation (aneuploidy), and ultimately, cell death in cancer cells.[2][4]

RNA interference is a powerful biological process that allows for the sequence-specific silencing of gene expression. By introducing small interfering RNAs (siRNAs) that target MPS1 mRNA, the translation of the MPS1 protein can be effectively knocked down. This genetic approach provides a valuable method to validate the pharmacological effects of a targeted inhibitor like this compound. A high degree of correlation between the phenotypes induced by this compound and MPS1 siRNA provides strong evidence that the inhibitor's primary mechanism of action is indeed through the inhibition of MPS1.

This guide will summarize the comparative data on the effects of this compound and MPS1 siRNA on cancer cell lines, provide detailed experimental methodologies, and visualize the relevant biological pathway and experimental workflow.

Data Presentation: this compound vs. MPS1 siRNA

The following table summarizes the quantitative effects of this compound and MPS1 siRNA on key cellular processes in cancer cell lines. While the data is compiled from different studies, the consistent outcomes underscore the on-target activity of this compound.

Parameter This compound MPS1 siRNA Cell Line(s) Key Findings
Cell Proliferation Potent inhibitionSignificant inhibitionGlioblastoma, CholangiocarcinomaBoth this compound and MPS1 siRNA effectively reduce cancer cell proliferation.[5]
Cell Cycle Progression G2/M arrest followed by mitotic catastropheG2/M arrestCholangiocarcinomaBoth interventions lead to an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic disruption.[6]
Apoptosis Induction of apoptosisImplied in cell deathHCT116, CholangiocarcinomaThis compound induces programmed cell death.[6][7] Inhibition of MPS1 by siRNA leads to cell death, a component of which is likely apoptosis.[5]
Mitotic Length Accelerated mitotic exitNot explicitly quantified, but implied disruptionU2OSThis compound treatment leads to a more rapid progression through mitosis.[7]
Aneuploidy Massive aneuploidizationImplied due to SAC disruptionHCT116Inhibition of MPS1 by this compound results in incorrect chromosome numbers.[7]

Experimental Protocols

This compound Treatment Protocol

This protocol is a generalized procedure for treating adherent cancer cell lines with this compound.

Materials:

  • Adherent cancer cell line (e.g., HCT116, U2OS, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture plates or flasks and allow them to adhere and grow to 50-70% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution in DMSO. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT or CellTiter-Glo), cell cycle analysis by flow cytometry, or protein extraction for Western blotting.

MPS1 siRNA Transfection Protocol

This protocol provides a general guideline for the transient knockdown of MPS1 using siRNA in adherent cancer cell lines.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • Opti-MEM I Reduced Serum Medium

  • MPS1-targeting siRNA and a non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium so that they will be 70-90% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each transfection, dilute the MPS1 siRNA or non-targeting control siRNA in Opti-MEM I medium.

    • In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM I medium.

    • Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Analysis: After incubation, the efficiency of MPS1 knockdown can be verified by Western blotting or qRT-PCR. The phenotypic effects of MPS1 silencing can then be assessed using the same assays as for the this compound treatment.

Western Blotting for MPS1 Knockdown Verification

Materials:

  • Cell lysate from siRNA-transfected cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MPS1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-MPS1 antibody and the loading control antibody, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using an imaging system. The reduction in the intensity of the MPS1 band in the siRNA-treated sample compared to the control indicates successful knockdown.

Visualizations

Signaling Pathway

spindle_assembly_checkpoint cluster_kinetochore Unattached Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 (TTK) KNL1 KNL1 MPS1->KNL1 P BUB1 BUB1 KNL1->BUB1 Recruits MAD1_MAD2 MAD1/MAD2 BUB1->MAD1_MAD2 Recruits MCC Mitotic Checkpoint Complex (MCC) MAD1_MAD2->MCC Promotes Assembly APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase (Chromosome Segregation) APC_C->Anaphase Initiates NMS_P715 This compound NMS_P715->MPS1 RNAi MPS1 siRNA RNAi->MPS1 Degrades mRNA

Caption: The Spindle Assembly Checkpoint (SAC) pathway.

Experimental Workflow

cross_validation_workflow cluster_treatment Treatment Arms cluster_assays Phenotypic and Molecular Assays start Start: Cancer Cell Line nms_p715 Treat with this compound (Chemical Inhibition) start->nms_p715 sirna Transfect with MPS1 siRNA (Genetic Knockdown) start->sirna control Vehicle/Control siRNA start->control cell_viability Cell Viability Assay (e.g., MTT) nms_p715->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) nms_p715->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) nms_p715->apoptosis western_blot Western Blot (Protein Expression) nms_p715->western_blot sirna->cell_viability sirna->cell_cycle sirna->apoptosis sirna->western_blot control->cell_viability control->cell_cycle control->apoptosis control->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: On-Target Validation data_analysis->conclusion

Caption: Experimental workflow for cross-validation.

Conclusion

References

Safety Operating Guide

Proper Disposal and Handling of NMS-P715: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, logistical, and operational guidance for the proper disposal of NMS-P715, a selective inhibitor of the Monopolar Spindle 1 (MPS1) kinase. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Safety Data Summary

This compound is a potent, ATP-competitive inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint (SAC). While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle all chemical compounds with care and follow standard laboratory safety protocols.

PropertyValueReference
Molecular Formula C₃₅H₃₉F₃N₈O₃[1]
Molecular Weight 676.7 g/mol [1]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]
Hazard Classification Not classified as hazardous (GHS)

Proper Disposal Procedures

The following step-by-step procedures are based on general best practices for the disposal of non-hazardous laboratory chemical waste.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the this compound waste is in solid form (unused/expired compound), dissolved in a solvent (e.g., DMSO), or part of contaminated labware.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible. Keep solid, liquid, and contaminated labware waste separate.

Step 2: Solid Waste Disposal (Unused/Expired this compound)
  • Containerize: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. If possible, use the original container.

  • Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and include the full chemical name: N-(2,6-diethylphenyl)-4,5-dihydro-1-methyl-8-[[4-[[(1-methyl-4-piperidinyl)amino]carbonyl]-2-(trifluoromethoxy)phenyl]amino]-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide.

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for their specific procedures for disposing of non-hazardous solid chemical waste. Some institutions may allow for disposal in the regular trash, while others may require collection by EHS.

Step 3: Liquid Waste Disposal (this compound Solutions)
  • Collect Solutions: All solutions containing this compound, such as those prepared in DMSO, must be collected in a dedicated, sealed, and chemically compatible waste container.

  • Labeling: Clearly label the waste container as "Non-Hazardous Chemical Waste" and list all contents, including the solvent (e.g., "this compound in DMSO").

  • Prohibition of Drain Disposal: Never dispose of solutions containing this compound down the drain.

  • EHS Pickup: Arrange for the collection of the liquid waste container by your institution's EHS office.

Step 4: Contaminated Labware Disposal
  • Collection: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste bag or container.

  • Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as liquid chemical waste. Subsequent rinses with water can typically be disposed of down the drain. Ensure all chemical labels are defaced or removed from the empty container before disposal in the appropriate recycling or trash receptacle.

  • Sharps: Any contaminated sharps (e.g., needles) must be disposed of in a designated sharps container.

Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the MPS1 kinase, which plays a critical role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. By inhibiting MPS1, this compound disrupts this checkpoint, leading to premature entry into anaphase, chromosome mis-segregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.[2]

NMS_P715_Signaling_Pathway cluster_mitosis Mitosis cluster_sac Spindle Assembly Checkpoint (SAC) Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Aneuploidy_CellDeath Aneuploidy & Cell Death Metaphase->Aneuploidy_CellDeath Aberrant Progression Telophase Telophase Anaphase->Telophase Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 activates SAC_Proteins SAC Proteins (e.g., Mad2, BubR1) MPS1->SAC_Proteins activates APC_C Anaphase-Promoting Complex (APC/C) SAC_Proteins->APC_C inhibits APC_C->Anaphase triggers NMS_P715 This compound NMS_P715->MPS1 inhibits

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.